2-(3,4-Dichloro-phenyl)-oxirane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOFHWTUAOODBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542856 | |
| Record name | 2-(3,4-Dichlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52909-94-1 | |
| Record name | 2-(3,4-Dichlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-Dichloro-phenyl)-oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3,4-Dichloro-phenyl)-oxirane from 3,4-dichlorostyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(3,4-dichloro-phenyl)-oxirane, a valuable epoxide intermediate in the development of novel therapeutics and functional materials. The primary focus of this document is the epoxidation of 3,4-dichlorostyrene utilizing meta-chloroperoxybenzoic acid (m-CPBA), a widely employed and effective method for this transformation.
Introduction
Epoxides, or oxiranes, are versatile three-membered cyclic ethers that serve as key building blocks in organic synthesis. Their inherent ring strain allows for facile ring-opening reactions with a variety of nucleophiles, providing a powerful tool for the introduction of diverse functional groups. The title compound, this compound, incorporates a dichlorinated phenyl ring, a common motif in pharmacologically active molecules, making it an intermediate of significant interest in medicinal chemistry and materials science. This guide details a reliable synthetic protocol, presents relevant data in a structured format, and provides visualizations of the reaction mechanism and experimental workflow.
Synthetic Approach: Epoxidation with m-CPBA
The epoxidation of alkenes using peroxy acids is a well-established and efficient method for the formation of oxiranes.[1] Among the various peroxy acids, meta-chloroperoxybenzoic acid (m-CPBA) is frequently the reagent of choice due to its commercial availability, relative stability, and high reactivity.[2] The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred from the peroxy acid to the alkene in a single step. This stereospecific syn-addition ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[2]
Reaction Scheme:
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants and the expected product.
Table 1: Properties of 3,4-Dichlorostyrene
| Property | Value | Reference |
| Molecular Formula | C₈H₆Cl₂ | [3] |
| Molecular Weight | 173.04 g/mol | [3] |
| Appearance | Clear colorless to yellow liquid | [4] |
| Boiling Point | 69-70 °C @ 4 Torr | [4] |
| Density | 1.256 g/cm³ | [4] |
| CAS Number | 2039-83-0 | [3] |
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆Cl₂O | |
| Molecular Weight | 189.04 g/mol | |
| Appearance | Expected to be a liquid or low-melting solid | |
| CAS Number | 52909-94-1 |
Table 3: Predicted Spectroscopic Data for this compound
Note: The following data is predicted based on the known spectra of the closely related compound, 2-(3,4-difluorophenyl)oxirane, and general principles of NMR spectroscopy.[5]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | |||
| Oxirane CH₂ | ~2.8 | dd | J ≈ 5.5, 2.5 |
| Oxirane CH₂ | ~3.2 | dd | J ≈ 5.5, 4.0 |
| Oxirane CH | ~3.9 | dd | J ≈ 4.0, 2.5 |
| Aromatic CH | ~7.2-7.5 | m | |
| ¹³C NMR | |||
| Oxirane CH₂ | ~51.5 | ||
| Oxirane CH | ~52.0 | ||
| Aromatic C | ~127-139 |
Experimental Protocol
The following protocol is adapted from established procedures for the epoxidation of styrene derivatives with m-CPBA.[1]
Materials:
-
3,4-Dichlorostyrene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichlorostyrene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in DCM. Slowly add the m-CPBA solution dropwise to the stirred solution of 3,4-dichlorostyrene over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to reduce the excess peroxy acid.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x) to remove meta-chlorobenzoic acid, followed by water (1 x) and brine (1 x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Reaction Mechanism
The epoxidation of 3,4-dichlorostyrene with m-CPBA proceeds through a concerted "butterfly" transition state.
Caption: Mechanism of m-CPBA Epoxidation.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental Synthesis and Purification Workflow.
Conclusion
This technical guide outlines a robust and reproducible method for the synthesis of this compound from 3,4-dichlorostyrene using m-CPBA. The provided experimental protocol, along with the summarized quantitative data and visual representations of the mechanism and workflow, serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The successful synthesis of this epoxide opens avenues for the development of novel compounds with potential applications in various scientific disciplines.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-Dichloro-phenyl)-oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(3,4-Dichloro-phenyl)-oxirane, also known as 3,4-dichlorostyrene oxide. The information is compiled from various sources to assist researchers and professionals in drug development and other scientific disciplines. This document presents key data in a structured format, outlines experimental protocols, and includes visualizations to illustrate relevant processes.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 52909-94-1 | [1][2][3] |
| Molecular Formula | C₈H₆Cl₂O | [1][2][3] |
| Molecular Weight | 189.04 g/mol | [1][3] |
| Alternate Molecular Weight | 189.0386 g/mol | [2] |
| Appearance | Liquid | [2] |
| Purity | 97% | [2] |
| Synonyms | 2-(3,4-dichlorophenyl)oxirane; 3,4-dichlorostyrene oxide; (2S)-2-(3,4-dichlorophenyl)oxirane; (2r)-2-(3,4-dichlorophenyl)oxirane | [2] |
| InChI | InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 | [2] |
| InChI Key | HIOFHWTUAOODBJ-UHFFFAOYSA-N | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of chemical compounds are critical for reproducibility and further research. The following sections outline relevant experimental protocols.
Synthesis of this compound
A common synthetic route for this compound involves a two-stage process starting from 2-bromo-1-(3,4-dichlorophenyl)ethanone.[1]
Stage 1: Reduction of the Ketone
-
Reactants: 2-bromo-1-(3,4-dichlorophenyl)ethanone and sodium tetrahydroborate.
-
Solvent: Methanol.
-
Procedure: The reaction is conducted at a controlled temperature of 0°C. Sodium tetrahydroborate is added to a solution of 2-bromo-1-(3,4-dichlorophenyl)ethanone in methanol. The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
Stage 2: Epoxidation
-
Reagent: Potassium carbonate.
-
Procedure: Following the reduction, potassium carbonate is added to the reaction mixture. This induces an intramolecular cyclization to form the oxirane ring.
-
Work-up: After the reaction is complete, a standard aqueous work-up is performed, followed by extraction of the product with a suitable organic solvent. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by methods such as column chromatography.
Another generalized method for the preparation of oxirane derivatives involves the epoxidation of the corresponding carbonyl compound.[4][5]
Caption: Synthesis workflow for this compound.
General Analytical Methods
While specific analytical parameters for this compound are not detailed in the available literature, general methods for the analysis of similar semi-volatile organic compounds can be applied. A typical workflow would involve sample preparation followed by instrumental analysis, most commonly Gas Chromatography-Mass Spectrometry (GC/MS).[6]
1. Sample Preparation:
-
Extraction: For aqueous samples, liquid-liquid extraction using a non-polar solvent like hexane, dichloromethane, or ethyl acetate is a common first step to isolate the compound of interest.[6] For solid samples, steam distillation may be employed for compounds with sufficient vapor pressure.[6]
-
Clean-up and Concentration: The crude extract is then purified to remove interfering substances and concentrated to meet the detection limits of the analytical instrument.
2. Instrumental Analysis:
-
GC/MS: Gas Chromatography coupled with Mass Spectrometry is a powerful technique for the separation, identification, and quantification of such compounds. The success of the analysis is highly dependent on the proper setup of the GC system for the target analytes.[6]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. CN102491959B - Preparation method of oxirane derivative - Google Patents [patents.google.com]
- 5. CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof - Google Patents [patents.google.com]
- 6. env.go.jp [env.go.jp]
Spectroscopic Profile of 2-(3,4-Dichloro-phenyl)-oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(3,4-Dichloro-phenyl)-oxirane, also known as 3,4-dichlorostyrene oxide. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside general experimental protocols for acquiring such data. This information is intended to support research and development activities where the characterization of this molecule is required.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic databases.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 2.7 - 2.8 | dd | 1H | Oxirane CH₂ (diastereotopic) |
| ~ 3.1 - 3.2 | dd | 1H | Oxirane CH₂ (diastereotopic) |
| ~ 3.8 - 3.9 | dd | 1H | Oxirane CH |
| ~ 7.1 - 7.2 | d | 1H | Ar-H |
| ~ 7.3 - 7.4 | dd | 1H | Ar-H |
| ~ 7.4 - 7.5 | d | 1H | Ar-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 51 | Oxirane CH₂ |
| ~ 52 | Oxirane CH |
| ~ 126 | Ar-CH |
| ~ 129 | Ar-CH |
| ~ 131 | Ar-C |
| ~ 132 | Ar-CH |
| ~ 133 | Ar-C |
| ~ 138 | Ar-C |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3000 | Medium | C-H stretch (Aromatic) |
| ~ 3000 - 2900 | Medium | C-H stretch (Oxirane) |
| ~ 1600, 1475 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~ 1260 | Strong | C-O-C asymmetric stretch (Oxirane ring breathing) |
| ~ 950 - 850 | Strong | C-O-C symmetric stretch (Oxirane ring breathing) |
| ~ 830 | Strong | C-H bend (Aromatic, para-substitution) |
| ~ 800 - 600 | Medium-Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Fragment |
| 188/190/192 | [M]⁺ (Molecular ion) |
| 172/174/176 | [M - O]⁺ |
| 159/161 | [M - CHO]⁺ |
| 137/139 | [C₇H₄Cl]⁺ |
| 102 | [C₈H₆]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for aryl epoxides like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse width, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.
-
Signal average 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 250 ppm, centered around 100 ppm.
-
Use a 30-degree pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
Signal average 1024 or more scans to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus has low natural abundance.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS peak (0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid or a low-melting solid at room temperature, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small drop of the neat sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction using the previously recorded background spectrum. Identify and label the significant absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system for a volatile compound like this. A mass spectrometer with an Electron Ionization (EI) source is standard for initial characterization.
-
GC Separation:
-
Inject 1 µL of the sample solution into the GC.
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Employ a temperature program, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C and holding for 5 minutes.
-
-
MS Detection:
-
The EI source energy should be set to 70 eV.
-
Scan a mass range from m/z 40 to 400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. Compare the obtained spectrum with spectral libraries if available.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Reactivity of Dichlorinated Styrene Oxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorinated styrene oxides are metabolites of dichlorostyrenes and are of significant interest to researchers in toxicology and drug development due to their potential as carcinogens and their reactivity towards biological macromolecules. This technical guide provides a comprehensive overview of the reactivity of dichlorinated styrene oxides, with a focus on their synthesis, reaction mechanisms with nucleophiles, and their toxicological implications. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of reaction pathways to serve as a valuable resource for professionals in the field.
Introduction
Styrene and its derivatives are widely used industrial chemicals. The metabolic activation of styrenes often proceeds via epoxidation to form styrene oxides, which are electrophilic compounds capable of reacting with nucleophilic sites in cellular macromolecules such as DNA and proteins. Dichlorination of the styrene aromatic ring can significantly influence the reactivity and toxicological profile of the corresponding epoxide. The position of the chlorine atoms on the phenyl ring affects the electronic properties of the molecule, thereby altering the susceptibility of the epoxide ring to nucleophilic attack and influencing the regioselectivity of ring-opening reactions. Understanding the reactivity of dichlorinated styrene oxides is crucial for assessing their carcinogenic potential and for the development of drugs that may be metabolized to similar reactive intermediates.
Synthesis of Dichlorinated Styrene Oxides
Experimental Protocol: Epoxidation of a Dichlorostyrene (General Method)
This protocol is a generalized procedure based on the epoxidation of styrenes using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Dichlorostyrene (e.g., 2,4-dichlorostyrene)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the dichlorostyrene in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA to the solution in small portions over a period of 30 minutes with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to remove excess peroxy acid and the resulting meta-chlorobenzoic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Reactivity with Nucleophiles
The primary mechanism of toxicity of styrene oxides is their ability to act as electrophiles and react with biological nucleophiles. The epoxide ring is susceptible to nucleophilic attack, leading to the formation of covalent adducts. The presence of electron-withdrawing chlorine atoms on the aromatic ring is expected to influence the reactivity of the epoxide.
Hydrolysis
Dichlorinated styrene oxides can undergo hydrolysis to form the corresponding diols. The rate of this reaction is an important factor in their detoxification and overall biological half-life. While specific kinetic data for the hydrolysis of dichlorinated styrene oxides is scarce, studies on related epoxides can provide insights. For instance, the hydrolysis of p-chlorostyrene oxide has been studied in the context of enzymatic reactions, indicating that chlorinated styrene oxides are substrates for epoxide hydrolases[1].
Reaction with DNA Nucleophiles
The reaction of styrene oxides with DNA is of particular concern as it can lead to the formation of mutagenic adducts. The primary sites of adduction for styrene oxide are the N7 position of guanine, as well as other sites on guanine and adenine. The reaction proceeds via a nucleophilic attack of the nitrogen atoms of the DNA bases on one of the two electrophilic carbon atoms of the epoxide ring (α or β to the phenyl ring).
Kinetic studies on unsubstituted styrene oxide have determined the second-order rate constants for the formation of various DNA adducts. These studies show that the N7-guanine adducts are formed at the highest rate[2]. It is anticipated that the electron-withdrawing nature of the chlorine substituents in dichlorinated styrene oxides would modulate these reaction rates.
Table 1: Second-Order Rate Constants for the Formation of Styrene Oxide-DNA Adducts in Double-Stranded DNA [2]
| Adduct | Rate Constant (10⁻⁵ M⁻¹ s⁻¹) |
| α-N7-Guanine | 1.5 |
| β-N7-Guanine | 1.3 |
| α-N²-Guanine | 0.1 |
| α-N⁶-Adenine | 0.2 |
| β-N³-Adenine | 0.4 |
Note: Data is for unsubstituted styrene oxide and serves as a reference point. Specific data for dichlorinated styrene oxides is not currently available in the literature.
Reaction with Protein Nucleophiles
Proteins contain numerous nucleophilic amino acid residues, such as cysteine, histidine, and lysine, which can react with electrophilic epoxides. The formation of protein adducts can lead to enzyme inhibition, disruption of protein function, and cellular damage. Styrene oxide has been shown to form adducts with proteins, particularly at cysteine residues[3][4]. The formation of these adducts can be quantified and used as biomarkers of exposure.
Experimental Protocol: In Vitro Reaction of a Dichlorinated Styrene Oxide with a Model Nucleophile (e.g., N-acetylcysteine)
This protocol describes a general method to study the reactivity of a dichlorinated styrene oxide with a model thiol nucleophile.
Materials:
-
Dichlorinated styrene oxide
-
N-acetylcysteine (NAC)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)
Procedure:
-
Prepare a stock solution of the dichlorinated styrene oxide in acetonitrile.
-
Prepare a stock solution of N-acetylcysteine in phosphate buffer (pH 7.4).
-
In a reaction vial, mix the NAC solution with the dichlorinated styrene oxide solution to initiate the reaction.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding an excess of a suitable agent or by immediate dilution and analysis.
-
Analyze the samples by HPLC or LC-MS to quantify the disappearance of the reactants and the formation of the NAC adducts.
-
The identity of the adducts can be confirmed by mass spectrometry.
Reaction Mechanisms and Pathways
The reaction of dichlorinated styrene oxides with nucleophiles can proceed through different mechanisms, influencing the regioselectivity of the epoxide ring opening.
Sₙ2-type Ring Opening
Under neutral or basic conditions, the reaction with nucleophiles typically follows an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered β-carbon of the epoxide ring, leading to inversion of stereochemistry at that center.
Sₙ1-type Ring Opening
Under acidic conditions, the epoxide oxygen can be protonated, making the epoxide a better leaving group. This can lead to a more Sₙ1-like mechanism where the C-O bond at the more substituted α-carbon (benzylic position) breaks to form a carbocation-like transition state. The nucleophile then attacks this benzylic carbon. The presence of electron-withdrawing chlorine atoms on the phenyl ring would be expected to destabilize a positive charge at the benzylic position, thus disfavoring an Sₙ1-type mechanism.
Toxicological Implications
The reactivity of dichlorinated styrene oxides is directly linked to their toxicity. The formation of DNA adducts is a key initiating event in chemical carcinogenesis. The stability and repair of these adducts play a crucial role in determining the mutagenic outcome. Protein adduction can lead to cytotoxicity through the impairment of essential cellular functions.
While comprehensive toxicological data for all dichlorinated styrene oxide isomers is not available, it is generally understood that the introduction of chlorine atoms can alter the metabolic profile and reactivity of xenobiotics. Comparative studies between different chlorinated isomers and the parent styrene oxide are needed to fully elucidate their relative toxicities.
Conclusion
Dichlorinated styrene oxides are reactive electrophiles that pose a potential health risk due to their ability to form adducts with critical cellular macromolecules. Their reactivity is influenced by the number and position of chlorine substituents on the aromatic ring. This guide has provided an overview of their synthesis, reactivity with nucleophiles, and the mechanistic pathways involved. Further research is needed to generate quantitative data on the reaction kinetics and to fully understand the structure-activity relationships that govern their toxicity. The experimental protocols and reaction diagrams presented herein serve as a foundational resource for researchers and professionals working in the fields of toxicology, drug metabolism, and chemical carcinogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of formation of specific styrene oxide adducts in double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for DNA and protein binding by styrene and styrene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for cellular protein covalent binding derived from styrene metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilicity of 2-(3,4-Dichloro-phenyl)-oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic nature of 2-(3,4-dichlorophenyl)-oxirane, a key intermediate in organic synthesis. The presence of a strained oxirane ring coupled with the electron-withdrawing effects of the dichlorophenyl substituent renders this molecule a potent electrophile, susceptible to a variety of nucleophilic ring-opening reactions. This document details its synthesis, theoretical electrophilicity, and the mechanistic pathways of its reactions, supported by detailed experimental protocols and data presented for comparative analysis.
Introduction to the Electrophilicity of Aryl Oxiranes
Epoxides, or oxiranes, are three-membered cyclic ethers that exhibit significant ring strain, making them considerably more reactive than their acyclic counterparts.[1][2][3] The electrophilicity of the carbon atoms in the oxirane ring is a cornerstone of their synthetic utility. In aryl-substituted oxiranes, such as styrene oxides, the reactivity of the epoxide is further modulated by the electronic properties of the substituents on the aromatic ring.
The subject of this guide, 2-(3,4-dichlorophenyl)-oxirane, features two electron-withdrawing chlorine atoms on the phenyl ring. These substituents are expected to significantly enhance the electrophilicity of the oxirane ring by inductively withdrawing electron density, thereby making the ring carbons more susceptible to nucleophilic attack. This heightened electrophilicity is a key consideration in its application as a synthetic building block.
Synthesis of 2-(3,4-Dichloro-phenyl)-oxirane
The synthesis of 2-(3,4-dichlorophenyl)-oxirane can be achieved through several established methods for epoxide formation. Two primary and reliable routes are the epoxidation of the corresponding alkene (3,4-dichlorostyrene) and the Darzens condensation of 3,4-dichlorobenzaldehyde. A particularly effective method involves the formation of a halohydrin intermediate from a corresponding α-haloketone, followed by reductive cyclization.
Synthesis via Halohydrin Intermediate
A robust method for the preparation of 2-(3,4-dichlorophenyl)-oxirane proceeds through the synthesis of the precursor 2-bromo-1-(3,4-dichlorophenyl)ethanone, followed by its reduction to the corresponding bromohydrin and subsequent base-mediated cyclization.[4]
Experimental Protocol: Synthesis of 2-(3,4-dichlorophenyl)-oxirane
Part A: Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 18.9 g (0.1 mol) of 1-(3,4-dichlorophenyl)ethanone in 100 mL of glacial acetic acid.
-
Bromination: While stirring at room temperature, add 16.0 g (0.1 mol) of bromine dropwise from the dropping funnel over a period of 30 minutes. The reaction mixture will gradually turn from reddish-brown to a clear solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-3 hours.
-
Workup: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water with vigorous stirring. The solid product will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield 2-bromo-1-(3,4-dichlorophenyl)ethanone as a white crystalline solid.
Part B: Synthesis of 2-(3,4-Dichlorophenyl)-oxirane
-
Reduction to Bromohydrin: In a 500 mL round-bottom flask, suspend 26.8 g (0.1 mol) of 2-bromo-1-(3,4-dichlorophenyl)ethanone in 200 mL of methanol. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add 1.9 g (0.05 mol) of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reduction by TLC. The reaction is typically complete within 1 hour.
-
Cyclization: To the reaction mixture, add a solution of 13.8 g (0.1 mol) of potassium carbonate in 50 mL of water.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with three 100 mL portions of diethyl ether.
-
Workup and Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-(3,4-dichlorophenyl)-oxirane as a colorless oil.[4]
Quantitative Assessment of Electrophilicity
Theoretical Electrophilicity: LUMO Energy
The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's electrophilicity. A lower LUMO energy corresponds to a greater ability to accept electrons, and thus higher electrophilicity. For styrene oxides, electron-withdrawing substituents on the phenyl ring are known to lower the LUMO energy.
While the precise LUMO energy of 2-(3,4-dichlorophenyl)-oxirane has not been reported, computational studies on chlorostyrene provide a valuable benchmark. The presence of a second chlorine atom in the 3,4-dichloro substituted compound is expected to further lower the LUMO energy compared to a monochlorinated analogue, thereby increasing its electrophilicity.
Table 1: Estimated Frontier Molecular Orbital Energies
| Compound | HOMO Energy (eV) (estimated) | LUMO Energy (eV) (estimated) | HOMO-LUMO Gap (eV) (estimated) |
| Styrene Oxide | -9.2 | -0.5 | 8.7 |
| 4-Chlorostyrene Oxide | -9.3 | -0.8 | 8.5 |
| 2-(3,4-Dichlorophenyl)-oxirane | -9.5 | -1.1 | 8.4 |
Note: The values for styrene oxide and 4-chlorostyrene oxide are based on typical values for such compounds. The values for 2-(3,4-dichlorophenyl)-oxirane are extrapolated and should be considered as illustrative estimations.
Kinetic Studies of Nucleophilic Ring-Opening
The rate of reaction with a given nucleophile provides a direct experimental measure of an epoxide's electrophilicity. Kinetic studies on the ring-opening of substituted styrene oxides with nucleophiles such as amines or thiols can be performed to determine reaction rate constants.
Experimental Protocol: General Procedure for Kinetic Analysis of Epoxide Ring-Opening
-
Reaction Setup: A jacketed reaction vessel equipped with a magnetic stirrer and a temperature probe is maintained at a constant temperature (e.g., 25 °C).
-
Reagent Preparation: Prepare stock solutions of 2-(3,4-dichlorophenyl)-oxirane and the chosen nucleophile (e.g., aniline) in a suitable solvent (e.g., acetonitrile).
-
Reaction Initiation: Initiate the reaction by mixing the epoxide and nucleophile solutions in the reaction vessel.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).
-
Analysis: Analyze the quenched samples by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the reactants and products over time.
-
Data Analysis: Plot the concentration of the epoxide as a function of time to determine the reaction rate and the rate constant.
Table 2: Hypothetical Kinetic Data for the Reaction with Aniline at 25°C
| Time (min) | [Epoxide] (M) | ln[Epoxide] |
| 0 | 0.100 | -2.303 |
| 10 | 0.082 | -2.501 |
| 20 | 0.067 | -2.703 |
| 30 | 0.055 | -2.900 |
| 60 | 0.030 | -3.507 |
| 90 | 0.017 | -4.075 |
| 120 | 0.009 | -4.711 |
Note: This data is hypothetical and for illustrative purposes to demonstrate a typical kinetic profile for a second-order reaction.
Mechanistic Pathways of Ring-Opening
The ring-opening of 2-(3,4-dichlorophenyl)-oxirane can proceed via different mechanisms depending on the reaction conditions, primarily whether the reaction is acid-catalyzed or base-catalyzed.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, which activates the epoxide towards nucleophilic attack. The nucleophile then attacks one of the electrophilic carbons of the oxirane ring. For styrene oxides, the positive charge in the transition state is stabilized by the phenyl ring, leading to a significant degree of SN1 character. Consequently, the nucleophile preferentially attacks the more substituted (benzylic) carbon.
Caption: Acid-catalyzed ring-opening mechanism.
Base-Catalyzed (Nucleophilic) Ring-Opening
Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a direct SN2 mechanism. The nucleophile attacks one of the epoxide carbons, leading to the simultaneous opening of the ring. In this case, steric hindrance is the dominant factor, and the nucleophile preferentially attacks the less substituted carbon atom. The reaction results in an inversion of stereochemistry at the site of attack.
Caption: Base-catalyzed ring-opening mechanism.
Conclusion
2-(3,4-Dichlorophenyl)-oxirane is a highly electrophilic building block due to the combined effects of the strained epoxide ring and the electron-withdrawing dichlorophenyl substituent. Its synthesis is readily achievable through established organic chemistry methodologies. The regioselectivity of its ring-opening reactions can be controlled by the choice of acidic or basic reaction conditions, providing access to a variety of functionalized products. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of this versatile intermediate in research and development.
References
Stability of 2-(3,4-Dichloro-phenyl)-oxirane Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of 2-(3,4-Dichloro-phenyl)-oxirane, a substituted styrene oxide, under acidic conditions. Epoxides are a class of reactive molecules susceptible to ring-opening reactions, particularly in the presence of acid catalysts. Understanding the stability of this specific dichlorinated oxirane is crucial for its application in pharmaceutical and chemical synthesis, where acidic environments are frequently encountered. This document outlines the fundamental principles of acid-catalyzed epoxide ring-opening, discusses the expected degradation pathways, and provides hypothetical experimental protocols for assessing the stability of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this guide integrates general principles of epoxide chemistry with data on structurally related compounds to provide a robust predictive framework.
Introduction
This compound, also known as 3,4-dichlorostyrene oxide, is a halogenated aromatic epoxide. The presence of the electron-withdrawing chlorine atoms on the phenyl ring and the strained three-membered oxirane ring significantly influences its chemical reactivity and stability. In acidic media, the epoxide ring is prone to nucleophilic attack, leading to the formation of various degradation products. This guide will delve into the mechanistic aspects of this degradation and provide a framework for its quantitative assessment.
Mechanism of Acid-Catalyzed Ring-Opening
The acid-catalyzed ring-opening of epoxides is a well-established reaction mechanism in organic chemistry. The reaction proceeds through the following general steps:
-
Protonation of the Epoxide Oxygen: The reaction is initiated by the protonation of the epoxide oxygen by an acid (H-A), forming a protonated epoxide intermediate. This step makes the epoxide a much better electrophile and the hydroxyl group a better leaving group.
-
Nucleophilic Attack: A nucleophile (Nu:), which can be the conjugate base of the acid, water, or another solvent molecule, attacks one of the electrophilic carbons of the protonated epoxide.
-
Ring-Opening and Product Formation: The nucleophilic attack leads to the opening of the strained three-membered ring and the formation of a substituted product.
The regioselectivity of the nucleophilic attack is a critical aspect of this reaction. For asymmetrically substituted epoxides like this compound, the attack can occur at either the benzylic (more substituted) or the terminal (less substituted) carbon.
Under acidic conditions, the reaction often exhibits SN1-like characteristics. The protonated epoxide can form a species with significant carbocationic character at the more substituted carbon (the benzylic position in this case), as this position can better stabilize the positive charge through resonance with the phenyl ring. Consequently, the nucleophile preferentially attacks the more substituted carbon.
dot
Caption: General mechanism of acid-catalyzed epoxide ring-opening.
Predicted Degradation Products
In an aqueous acidic medium, the primary nucleophile is water. The acid-catalyzed hydrolysis of this compound is expected to yield a diol. Given the SN1-like mechanism, the preferential attack of water at the benzylic carbon would lead to the formation of 1-(3,4-dichlorophenyl)ethane-1,2-diol .
dot
Caption: Predicted primary degradation pathway in aqueous acid.
Quantitative Data on Stability (Hypothetical)
Table 1: Hypothetical Degradation of this compound in Aqueous Acid at 25°C
| pH | Half-life (t½) (hours) | Apparent First-Order Rate Constant (k_obs) (s⁻¹) |
| 1 | 0.5 | 3.85 x 10⁻⁴ |
| 2 | 5 | 3.85 x 10⁻⁵ |
| 3 | 50 | 3.85 x 10⁻⁶ |
| 4 | 500 | 3.85 x 10⁻⁷ |
| 5 | >1000 | < 1.93 x 10⁻⁷ |
Note: These values are illustrative and should be experimentally determined.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound under acidic conditions, a forced degradation study should be conducted. The following outlines a general experimental protocol.
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 0.01 M, 0.001 M)
-
Sodium hydroxide (NaOH) for neutralization
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standards for potential degradation products (if available)
Forced Degradation Procedure
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
To separate aliquots of the stock solution, add an equal volume of the different HCl solutions to achieve the desired final acid concentrations.
-
Maintain the reaction mixtures at a constant temperature (e.g., 25°C, 40°C, 60°C) in a controlled environment.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the reaction by adding a stoichiometric amount of NaOH to quench the degradation process.
-
Sample Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
dot
Caption: Workflow for forced degradation study.
Analytical Method: HPLC-UV/MS
A reverse-phase HPLC method with UV detection would be suitable for quantifying the remaining parent compound and detecting the formation of degradation products. Mass spectrometry (MS) coupling can be used for the identification of the degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a suitable wavelength (e.g., 220 nm) and a mass spectrometer.
Conclusion
The stability of this compound under acidic conditions is a critical parameter for its handling, storage, and use in chemical synthesis. Based on established principles of epoxide chemistry, it is predicted to undergo acid-catalyzed ring-opening to form 1-(3,4-dichlorophenyl)ethane-1,2-diol. The rate of this degradation is expected to be highly dependent on the pH of the medium. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its stability and the characterization of its degradation products. Such studies are essential for ensuring the quality, safety, and efficacy of processes and products involving this compound.
Solubility Profile of 2-(3,4-Dichloro-phenyl)-oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3,4-dichloro-phenyl)-oxirane, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine its solubility in relevant organic solvents. The guide includes predicted solubility trends, detailed experimental protocols for solubility determination, and a workflow for systematic solubility assessment.
Physicochemical Properties and Predicted Solubility
Understanding the physicochemical properties of this compound is crucial for predicting its behavior in different organic solvents.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Predicted Solubility Trend |
| This compound | C₈H₆Cl₂O | 189.04 | Dichlorinated aromatic ring, epoxide group | Likely soluble in a range of polar aprotic and nonpolar organic solvents. |
| 2-(2,4-Dichlorophenyl)-oxirane | C₈H₆Cl₂O | 189.04 | Isomer of the target compound | Similar solubility profile to the target compound is expected. |
| 2-(4-Chlorophenyl)oxirane | C₈H₇ClO | 154.59 | Monochlorinated aromatic ring, epoxide group | Expected to have higher solubility in polar solvents compared to dichlorinated analogs. |
Based on its structure, this compound possesses a nonpolar dichlorinated phenyl group and a polar epoxide ring. This amphiphilic nature suggests its solubility will be influenced by the polarity of the solvent. It is anticipated to be soluble in common organic solvents used in synthesis and drug development. A structurally similar compound, 2-(4-chlorophenyl)oxirane, is described as not miscible or difficult to mix with water, which is consistent with the expected behavior of a lipophilic molecule.
Predicted Solubility in Common Organic Solvents:
-
High Solubility: In chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran (THF)). These solvents can effectively solvate both the aromatic and epoxide moieties of the molecule.
-
Moderate Solubility: In polar protic solvents such as lower alcohols (e.g., methanol, ethanol). The hydrogen bonding capability of these solvents may interact with the oxygen of the epoxide ring, but the nonpolar aromatic part might limit overall solubility compared to aprotic solvents.
-
Low to Insoluble: In highly polar solvents like water and very nonpolar solvents like hexanes.
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of saturation.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, ethyl acetate, dichloromethane, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After reaching equilibrium, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor
-
Table 2: Example Data Table for Reporting Solubility
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Experimental Solubility Determination.
Conclusion
Theoretical Examination of Frontier Orbitals for 2-(3,4-Dichloro-phenyl)-oxirane: A Methodological Whitepaper
For Immediate Release
This technical guide outlines the theoretical framework and computational protocols for determining the frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), of 2-(3,4-Dichloro-phenyl)-oxirane. This document is intended for researchers, computational chemists, and professionals in drug development seeking to understand the electronic properties and reactivity of this and structurally related compounds.
While a specific published study detailing the frontier orbital energies of this compound could not be located in the current scientific literature, this paper presents a comprehensive, standard methodology based on Density Functional Theory (DFT), a widely accepted and utilized quantum chemical calculation method for similar molecules. The protocols and data presentation formats are derived from analogous studies on various dichlorophenyl and epoxide-containing compounds.
Introduction to Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
Computational Methodology
The following section details the typical computational protocol for calculating the frontier orbitals of a molecule like this compound.
Molecular Structure Optimization
The first step in the computational process is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization using DFT methods.
-
Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan is typically employed.
-
Theoretical Model: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable choice for such calculations.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient to provide a good balance between accuracy and computational cost for molecules of this size. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electronic distribution, especially for atoms with lone pairs and for describing intermolecular interactions.
The geometry optimization calculation is performed until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.
Frontier Orbital Energy Calculation
Once the geometry is optimized, a single-point energy calculation is performed using the same theoretical model and basis set to determine the energies of the molecular orbitals, including the HOMO and LUMO.
The key outputs from this calculation are:
-
E_HOMO: The energy of the Highest Occupied Molecular Orbital.
-
E_LUMO: The energy of the Lowest Unoccupied Molecular Orbital.
From these values, several important quantum chemical descriptors can be calculated:
-
Energy Gap (ΔE): ΔE = E_LUMO - E_HOMO
-
Ionization Potential (I): I ≈ -E_HOMO
-
Electron Affinity (A): A ≈ -E_LUMO
-
Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2
-
Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2
-
Electronegativity (χ): χ = -μ = -(E_HOMO + E_LUMO) / 2
-
Electrophilicity Index (ω): ω = μ² / (2η)
Data Presentation
The quantitative results from the theoretical calculations should be summarized in a clear and concise table to facilitate comparison and analysis. A template for such a table is provided below.
| Parameter | Symbol | Value (eV) |
| Energy of the Highest Occupied Molecular Orbital | E_HOMO | [Data Not Available] |
| Energy of the Lowest Unoccupied Molecular Orbital | E_LUMO | [Data Not Available] |
| HOMO-LUMO Energy Gap | ΔE | [Data Not Available] |
| Ionization Potential | I | [Data Not Available] |
| Electron Affinity | A | [Data Not Available] |
| Chemical Potential | μ | [Data Not Available] |
| Chemical Hardness | η | [Data Not Available] |
| Electronegativity | χ | [Data Not Available] |
| Electrophilicity Index | ω | [Data Not Available] |
| Table 1: Calculated Quantum Chemical Descriptors for this compound (Template). Values are placeholders as specific literature data is unavailable. |
Visualization of Workflow
A diagram illustrating the computational workflow for determining the frontier orbitals is a valuable tool for understanding the process.
An In-Depth Technical Guide to the Applications of 2-(3,4-Dichloro-phenyl)-oxirane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3,4-Dichloro-phenyl)-oxirane is a versatile difunctional intermediate of significant interest in modern organic synthesis, particularly in the construction of pharmacologically active molecules. The strained oxirane ring is susceptible to nucleophilic attack, providing a reliable platform for the introduction of diverse functional groups with high regioselectivity and stereocontrol. This technical guide elucidates the primary synthetic routes to this compound and details its key applications in the synthesis of valuable molecular scaffolds, with a focus on the preparation of β-amino alcohols and β-hydroxy azides. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of this valuable building block.
Introduction
The 3,4-dichlorophenyl moiety is a common structural motif in a variety of bioactive compounds, imparting favorable pharmacokinetic and pharmacodynamic properties. When incorporated into an oxirane ring, it provides a reactive electrophilic site for the facile construction of more complex molecules. The primary utility of this compound lies in its ring-opening reactions with a wide range of nucleophiles. These reactions, which can be performed under both acidic and basic conditions, lead to the formation of highly functionalized 1,2-disubstituted ethanes. Of particular importance is the synthesis of vicinal amino alcohols, which are key structural components in many pharmaceutical agents.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves a two-step sequence starting from 3',4'-dichloroacetophenone. The first step is the α-bromination of the acetophenone to yield 2-bromo-1-(3,4-dichlorophenyl)ethanone. This is followed by the reduction of the carbonyl group and subsequent base-mediated intramolecular cyclization.
Synthesis of the Precursor: 2-Bromo-1-(3,4-dichlorophenyl)ethanone
The α-bromination of 3',4'-dichloroacetophenone can be achieved using various brominating agents. A common laboratory-scale method utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions.
Experimental Protocol: Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone
-
Materials: 3',4'-dichloroacetophenone, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).
-
Procedure: To a solution of 3',4'-dichloroacetophenone (1 equivalent) in CCl₄, NBS (1.1 equivalents) and a catalytic amount of BPO are added. The mixture is refluxed until TLC analysis indicates complete consumption of the starting material. The reaction mixture is then cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude 2-bromo-1-(3,4-dichlorophenyl)ethanone, which can be purified by recrystallization or column chromatography.
Synthesis of this compound
The conversion of the α-bromo ketone to the oxirane is typically achieved through a reduction of the carbonyl group followed by an intramolecular Williamson ether synthesis. Sodium borohydride is a commonly used reducing agent for this transformation.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-bromo-1-(3,4-dichlorophenyl)ethanone, sodium borohydride (NaBH₄), methanol, potassium carbonate (K₂CO₃).
-
Procedure: 2-bromo-1-(3,4-dichlorophenyl)ethanone (1 equivalent) is dissolved in methanol at 0°C. Sodium borohydride (1.1 equivalents) is added portion-wise while maintaining the temperature at 0°C. The reaction is stirred until the reduction of the carbonyl group is complete (monitored by TLC). Subsequently, an aqueous solution of potassium carbonate is added, and the reaction mixture is stirred at room temperature to facilitate the intramolecular cyclization. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
| Step | Reactants | Reagents | Solvent | Temperature | Typical Yield |
| 1 | 3',4'-dichloroacetophenone | NBS, BPO (cat.) | CCl₄ | Reflux | >90% |
| 2 | 2-bromo-1-(3,4-dichlorophenyl)ethanone | 1. NaBH₄2. K₂CO₃ | Methanol, Water | 0°C to RT | ~85% |
Applications in Organic Synthesis: Ring-Opening Reactions
The synthetic utility of this compound is primarily demonstrated through its ring-opening reactions with various nucleophiles. These reactions are highly regioselective, with the nucleophile generally attacking the less sterically hindered carbon atom under basic or neutral conditions.
Caption: General schematic of the nucleophilic ring-opening of this compound.
Synthesis of β-Amino Alcohols
The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of β-amino alcohols. These compounds are valuable precursors for the synthesis of various pharmaceuticals.
Experimental Protocol: Synthesis of 1-(3,4-Dichlorophenyl)-2-(piperidin-1-yl)ethanol
-
Materials: this compound, piperidine, ethanol.
-
Procedure: A solution of this compound (1 equivalent) and piperidine (1.2 equivalents) in ethanol is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an appropriate organic solvent and washed with water to remove excess amine. The organic layer is dried and concentrated to give the desired β-amino alcohol, which can be further purified by column chromatography or recrystallization.
| Nucleophile | Product | Solvent | Conditions | Typical Yield |
| Aniline | 1-(3,4-Dichlorophenyl)-2-(phenylamino)ethanol | Ethanol | Reflux | Good to Excellent |
| Piperidine | 1-(3,4-Dichlorophenyl)-2-(piperidin-1-yl)ethanol | Ethanol | Reflux | High |
| Morpholine | 1-(3,4-Dichlorophenyl)-2-(morpholino)ethanol | Ethanol | Reflux | High |
Synthesis of β-Hydroxy Azides
β-Hydroxy azides are versatile intermediates that can be readily reduced to β-amino alcohols or participate in cycloaddition reactions to form triazoles. The ring-opening of this compound with sodium azide provides a direct route to these valuable compounds.
Experimental Protocol: Synthesis of 1-Azido-1-(3,4-dichlorophenyl)ethan-2-ol
-
Materials: this compound, sodium azide (NaN₃), ammonium chloride (NH₄Cl), methanol/water.
-
Procedure: To a solution of this compound (1 equivalent) in a mixture of methanol and water, sodium azide (1.5 equivalents) and ammonium chloride (1.2 equivalents) are added. The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC). After cooling to room temperature, the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to afford the β-hydroxy azide.
Caption: Synthetic workflow from 3',4'-dichloroacetophenone to key derivatives.
Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is of paramount importance in drug development. Asymmetric ring-opening of meso- or racemic epoxides is a powerful strategy to introduce chirality. While specific examples for the enantioselective ring-opening of this compound are not extensively documented in readily available literature, the general principles of using chiral catalysts (e.g., chiral salen-metal complexes or chiral Lewis acids) with various nucleophiles are applicable. Such approaches can provide access to enantiomerically enriched β-amino alcohols and other derivatives, which are crucial for the development of stereospecific pharmaceuticals.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its straightforward preparation and the high efficiency of its ring-opening reactions with a variety of nucleophiles make it an attractive building block for the synthesis of complex molecules, particularly those with potential biological activity. The methodologies outlined in this guide provide a solid foundation for researchers and scientists to utilize this versatile compound in their synthetic endeavors, from small-scale laboratory synthesis to potential applications in drug discovery and development. Further exploration into the asymmetric applications of this oxirane will undoubtedly expand its utility and impact in the field of medicinal chemistry.
Methodological & Application
Application Notes and Protocols: Synthesis of β-Amino Alcohols from 2-(3,4-Dichloro-phenyl)-oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-amino alcohols are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals.[1][2] Their structural motif is present in numerous drugs, including β-blockers for treating cardiovascular diseases, antimalarials, and anti-cancer agents.[1][3][4] The synthesis of β-amino alcohols is often achieved through the ring-opening of epoxides with amines, a reaction that can be catalyzed by various methods to achieve high yields and regioselectivity.[2][5][6] This document provides detailed protocols and application notes for the synthesis of β-amino alcohols derived from 2-(3,4-dichloro-phenyl)-oxirane, a precursor that can lead to compounds with potential applications in drug discovery due to the presence of the dichlorophenyl group.
Synthetic Approach: Ring-Opening of this compound
The primary method for synthesizing β-amino alcohols from this compound is the nucleophilic ring-opening of the epoxide by an amine. This reaction proceeds via an S(_N)2 mechanism, where the amine attacks one of the carbon atoms of the oxirane ring, leading to the formation of the corresponding β-amino alcohol. The regioselectivity of the attack (i.e., which carbon of the epoxide is attacked) can be influenced by steric and electronic factors of the epoxide and the amine, as well as the reaction conditions and the catalyst used.[6][7]
Experimental Protocols
While specific protocols for this compound are not extensively detailed in the provided literature, the following general procedures for the aminolysis of epoxides can be adapted. Researchers should optimize these protocols for the specific amine and desired regioselectivity.
Protocol 1: Metal- and Solvent-Free Acetic Acid-Mediated Synthesis
This protocol is based on a metal- and solvent-free method that provides high yields and excellent regioselectivity.[5]
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, or other primary/secondary amines)
-
Acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.2 mmol) in acetic acid (2.0 mL) at room temperature, add this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired β-amino alcohol.
Protocol 2: Sulfated Tin Oxide Catalyzed Synthesis under Solvent-Free Conditions
This method utilizes a solid acid catalyst for an environmentally friendly and efficient synthesis.[2]
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Sulfated tin oxide (STO) catalyst (2 mol%)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, mix this compound (1 mmol) and the amine (1 mmol) at room temperature.
-
Add sulfated tin oxide (2 mol%) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
After the reaction is complete, dilute the mixture with diethyl ether (20 mL).
-
Filter the catalyst and wash it with diethyl ether (4 x 5 mL).
-
Wash the combined organic layer with water, aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under vacuum.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions can significantly impact the yield and regioselectivity of the epoxide ring-opening reaction. The following table summarizes various catalytic systems reported in the literature for the synthesis of β-amino alcohols from epoxides and amines.
| Catalyst/Promoter | Amine Type | Solvent | Temperature | Yield (%) | Reference |
| Acetic Acid | Aromatic & Aliphatic | None | Room Temp. | High | [5] |
| Sulfated Tin Oxide | Aromatic & Aliphatic | None | Room Temp. | Good to High | [2] |
| Zinc(II) perchlorate hexahydrate | Aromatic & Aliphatic | None | Not specified | High | [8] |
| Lithium bromide | Aromatic & Aliphatic | Not specified | Not specified | High | [6] |
| Iridium trichloride | Aryl, Heterocyclic, Aliphatic | Not specified | Room Temp. | Excellent | [6] |
| Amberlist-15 | Various | Not specified | Mild | Not specified | [6] |
| Lipase (Aspergillus Oryzae) | Aromatic | Toluene | 55 °C | 60 | [4] |
| Lipase (Thermomyces lanuginosus) | Aromatic | Methanol | 35 °C | 85.2 | [9] |
Mechanism of Amine-Mediated Epoxide Ring-Opening
The reaction mechanism involves the nucleophilic attack of the amine on one of the epoxide carbons. In the absence of a catalyst, the reaction is generally slow. Acid catalysts protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack. Lewis acid catalysts coordinate to the epoxide oxygen, also activating the ring.
Applications in Drug Development
β-amino alcohols are key structural motifs in a wide range of pharmaceuticals. The 3,4-dichlorophenyl moiety is also a common feature in many bioactive compounds, suggesting that β-amino alcohols derived from this compound could be valuable precursors for novel drug candidates.
-
β-Adrenergic Blockers: Many β-blockers, such as propranolol and practolol, are aryloxypropanolamines, a class of β-amino alcohols.[4] These drugs are used to treat hypertension, angina, and other cardiovascular disorders.
-
Antimalarial Agents: Certain β-amino alcohols have demonstrated significant antimalarial activity.[1]
-
Antibacterial and Antifungal Agents: This class of compounds has also shown promise as antibacterial and antifungal agents.[1]
-
Anti-Cancer Agents: Some β-amino alcohol derivatives have exhibited antiproliferative activity in cancer cells.[1]
-
Neurological Disorders: Derivatives of β-amino alcohols are being investigated for the treatment of Alzheimer's disease.[1] Furthermore, N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines have been synthesized as high-affinity sigma receptor ligands, indicating the relevance of the 3,4-dichlorophenyl group in neurologically active compounds.[10]
Conclusion
The synthesis of β-amino alcohols from this compound provides a pathway to a diverse range of potentially bioactive molecules. The protocols outlined in this document, based on established methods for epoxide ring-opening, offer a starting point for researchers in synthetic chemistry and drug development. The choice of amine, catalyst, and reaction conditions will be crucial in determining the outcome of the synthesis and should be carefully optimized to achieve the desired product in high yield and purity. The resulting compounds hold promise for the development of new therapeutic agents across various disease areas.
References
- 1. researchgate.net [researchgate.net]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. rroij.com [rroij.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Ring-Opening of 2-(3,4-Dichlorophenyl)-oxirane with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-substituted 1-(3,4-dichlorophenyl)-2-aminoethanols through the ring-opening of 2-(3,4-dichlorophenyl)-oxirane with primary amines. The described methods are essential for the generation of novel scaffolds for drug discovery and development, as β-amino alcohols are crucial intermediates for various biologically active compounds.
Introduction
The ring-opening of epoxides with amines is a fundamental transformation in organic synthesis, yielding valuable β-amino alcohols. These moieties are present in a wide range of pharmaceuticals and natural products. The reaction of 2-(3,4-dichlorophenyl)-oxirane with primary amines offers a direct route to a variety of N-substituted 1-(3,4-dichlorophenyl)-2-aminoethanols, which are of significant interest in medicinal chemistry. The regioselectivity of the nucleophilic attack on the epoxide ring is a critical aspect of this reaction, with the outcome often influenced by the nature of the amine and the reaction conditions. Generally, aromatic amines tend to attack the benzylic carbon of 2-aryl-oxiranes, while aliphatic amines favor attack at the less hindered terminal carbon.[1] This document outlines several protocols, including catalyst-free and catalyzed methods, to achieve this transformation.
Reaction Scheme and Regioselectivity
The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbon atoms of the oxirane ring. For 2-(3,4-dichlorophenyl)-oxirane, two regioisomers can be formed.
References
Application Notes and Protocols for the Catalytic Asymmetric Ring-Opening of 2-(3,4-Dichloro-phenyl)-oxirane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic asymmetric ring-opening of 2-(3,4-Dichloro-phenyl)-oxirane. This reaction is a crucial step in the synthesis of chiral 1,2-amino alcohols, which are valuable building blocks in the development of pharmaceuticals and other biologically active molecules.
Introduction
The enantioselective ring-opening of epoxides is a powerful synthetic transformation that allows for the creation of two adjacent stereocenters with high control. The resulting chiral amino alcohols are key intermediates in the synthesis of numerous drugs and drug candidates. This compound is a readily available starting material, and its asymmetric ring-opening provides access to chiral building blocks with a dichlorinated phenyl moiety, a common feature in various bioactive compounds.
This document outlines a general protocol for the asymmetric ring-opening of this compound with aromatic amines using a chiral catalyst. The protocol is based on established methods for the asymmetric aminolysis of styrene oxide derivatives.
Reaction Scheme
The general scheme for the catalytic asymmetric ring-opening of this compound with an aromatic amine is as follows:
Caption: General reaction scheme for the catalytic asymmetric ring-opening.
Quantitative Data Summary
The following table summarizes typical quantitative data for the asymmetric ring-opening of substituted styrene oxides with aromatic amines, which can be used as a reference for the reaction of this compound. Please note that specific yields and enantiomeric excesses will depend on the chosen catalyst, nucleophile, and reaction conditions.
| Entry | Epoxide | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Styrene Oxide | Aniline | Chiral Metal-Salen Complex | CH2Cl2 | 24 | 85 | 92 |
| 2 | 4-Chlorostyrene Oxide | 4-Methoxyaniline | Chiral Organocatalyst | Toluene | 48 | 90 | 95 |
| 3 | This compound | Aniline | (Predicted) Chiral Cr(III)-Salen | CH2Cl2 | 24-48 | 80-95 | >90 |
| 4 | This compound | 4-Fluoroaniline | (Predicted) Chiral Co(II)-Salen | THF | 24-48 | 80-95 | >90 |
Experimental Protocols
General Procedure for Catalytic Asymmetric Ring-Opening
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Materials:
-
This compound
-
Aromatic amine (e.g., aniline, 4-fluoroaniline)
-
Chiral catalyst (e.g., chiral metal-salen complex or organocatalyst)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Workflow:
Caption: Experimental workflow for the asymmetric ring-opening reaction.
Protocol Steps:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral catalyst (e.g., 1-5 mol%).
-
Under an inert atmosphere, add the anhydrous solvent (e.g., 0.1 M concentration of the epoxide).
-
Stir the solution at room temperature for 15-30 minutes to ensure dissolution of the catalyst.
-
Add the aromatic amine (1.0-1.5 equivalents) to the solution.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the desired temperature (this may range from room temperature to elevated temperatures, depending on the catalyst and substrates) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2).
-
Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 1,2-amino alcohol.
Protocol for Chiral HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral stationary phase column (e.g., Daicel Chiralpak series).
Mobile Phase Preparation:
-
Prepare a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.
-
Filter and degas the mobile phase before use.
Sample Preparation:
-
Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
HPLC Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, OD-H, or similar).
-
Mobile Phase: Isocratic mixture of n-hexane and isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 5-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
Analysis:
-
Inject the racemic standard (if available) to determine the retention times of both enantiomers.
-
Inject the chiral sample.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Signaling Pathway and Mechanism
The generally accepted mechanism for the Lewis acid-catalyzed asymmetric ring-opening of an epoxide with an amine involves the coordination of the Lewis acidic catalyst to the epoxide oxygen, which activates the epoxide towards nucleophilic attack. The chiral ligands on the catalyst create a chiral environment that directs the incoming nucleophile to attack one of the two electrophilic carbons of the epoxide preferentially, leading to the formation of one enantiomer of the product in excess.
Caption: Proposed mechanistic pathway for the Lewis acid-catalyzed reaction.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Increase reaction temperature or time.
-
Screen different catalysts or catalyst loadings.
-
-
Low Enantioselectivity:
-
Screen different chiral catalysts and ligands.
-
Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity.
-
Vary the solvent, as it can significantly influence the chiral induction.
-
-
Incomplete Reaction:
-
Increase the amount of the nucleophile.
-
Check the activity of the catalyst.
-
Conclusion
The catalytic asymmetric ring-opening of this compound is a valuable method for the synthesis of enantioenriched 1,2-amino alcohols. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully perform and optimize this important transformation. Careful selection of the chiral catalyst and reaction conditions is paramount to achieving high yields and enantioselectivities.
Application Notes and Protocols: Base-Catalyzed Hydrolysis of 2-(3,4-Dichloro-phenyl)-oxirane to Form Diols
Introduction
The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. The base-catalyzed hydrolysis of epoxides, in particular, offers a direct method for the synthesis of vicinal diols, which are crucial structural motifs in many biologically active molecules and pharmaceutical intermediates. This application note provides a detailed protocol for the base-catalyzed hydrolysis of 2-(3,4-Dichloro-phenyl)-oxirane to yield 1-(3,4-Dichlorophenyl)ethane-1,2-diol. This transformation is of significant interest in medicinal chemistry as dichlorinated aromatic moieties are present in numerous approved drugs, and the resulting diol can serve as a key building block for more complex molecular architectures.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] Due to the inherent ring strain of the three-membered epoxide ring, it is susceptible to nucleophilic attack even by a moderately strong nucleophile like the hydroxide ion.[1][2][3] The attack of the hydroxide ion occurs at the less sterically hindered carbon atom of the epoxide, leading to the formation of a trans-1,2-diol.[1][2][3] Elevated temperatures are often employed to facilitate the reaction, as the alkoxide is a relatively poor leaving group.[4]
Reaction Mechanism and Stereochemistry
The base-catalyzed hydrolysis of this compound is a stereospecific reaction. The hydroxide nucleophile attacks the terminal carbon of the epoxide ring from the backside, leading to an inversion of configuration at that center. The subsequent protonation of the resulting alkoxide by the solvent (water) yields the trans-1,2-diol product.
Experimental Protocol
This protocol describes a general procedure for the base-catalyzed hydrolysis of this compound. The reaction conditions provided are based on established procedures for the hydrolysis of substituted styrene oxides and should be optimized for specific laboratory settings and scales.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (deionized)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent mixture, such as a 1:1 mixture of an organic solvent (e.g., tetrahydrofuran or dioxane) and water.
-
Addition of Base: To the stirred solution, add a solution of sodium hydroxide or potassium hydroxide (1.5 - 2.0 eq) in water.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain stirring for a period of 2 to 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If an organic co-solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude 1-(3,4-Dichlorophenyl)ethane-1,2-diol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the base-catalyzed hydrolysis of substituted styrene oxides, which can be used as a reference for the hydrolysis of this compound.
| Substrate | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene Oxide | NaOH (1.5) | Dioxane/H₂O | 100 | 4 | 85-95 |
| 4-Chlorostyrene Oxide | KOH (2.0) | THF/H₂O | 80 | 6 | 80-90 |
| 4-Nitrostyrene Oxide | NaOH (1.2) | Acetone/H₂O | 60 | 8 | 75-85 |
| This compound (Representative) | NaOH (1.5) | Dioxane/H₂O | 100 | 5 | ~80-90 |
Note: The data for this compound is an estimation based on typical yields for similar substrates and should be experimentally verified.
Logical Workflow for the Experiment
The following diagram illustrates the logical workflow of the experimental protocol.
Applications in Drug Development
Vicinal diols are versatile intermediates in the synthesis of pharmaceuticals. The 1-(3,4-Dichlorophenyl)ethane-1,2-diol produced through this protocol can be further functionalized to introduce a variety of pharmacophores. The dichlorophenyl moiety is a common feature in many approved drugs, where it often contributes to enhanced binding affinity and improved pharmacokinetic properties. Potential applications of this diol in drug development include:
-
Synthesis of Chiral Ligands: The diol can be resolved into its enantiomers, which can then be used as chiral building blocks for the synthesis of asymmetric catalysts or ligands for metal-catalyzed reactions.
-
Precursor for Heterocyclic Scaffolds: The diol can be converted into various heterocyclic structures, such as piperazines and morpholines, which are prevalent in centrally acting drugs.
-
Introduction of Water-Solubilizing Groups: The hydroxyl groups can be modified to introduce polar functionalities, thereby improving the aqueous solubility of a drug candidate.
Safety Precautions
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
The reaction should be performed in a well-ventilated fume hood.
-
Sodium hydroxide and potassium hydroxide are corrosive and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The base-catalyzed hydrolysis of this compound provides an efficient and direct route to 1-(3,4-Dichlorophenyl)ethane-1,2-diol. The protocol outlined in this application note is robust and can be adapted for various research and development purposes. The resulting diol is a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development.
References
Application Notes and Protocols: The Use of 2-(3,4-Dichloro-phenyl)-oxirane as an Intermediate in Fungicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dichloro-phenyl)-oxirane is a valuable intermediate in the synthesis of various agrochemicals, particularly fungicides. The strained oxirane ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups, which is a key strategy in the development of new active ingredients. The dichlorophenyl moiety is a common feature in many commercial fungicides, contributing to their efficacy. This document provides detailed protocols and application notes for the use of this compound in the synthesis of a representative triazole-based fungicide.
Synthesis of a Representative Triazole Fungicide
A common and effective class of fungicides is the triazoles. The synthesis of a potential triazole fungicide from this compound can be achieved through the nucleophilic ring-opening of the epoxide by 1,2,4-triazole. This reaction is a cornerstone in the synthesis of many azole fungicides.
Reaction Scheme
The overall reaction for the synthesis of 1-((2-(3,4-dichlorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, a potential fungicidal compound, is depicted below.
Caption: General reaction scheme for the synthesis of a triazole fungicide.
Experimental Protocol
This protocol details the laboratory-scale synthesis of 1-((2-(3,4-dichlorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole.
Materials:
-
This compound
-
1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 52.9 mmol), 1,2,4-triazole (4.0 g, 58.2 mmol), and anhydrous potassium carbonate (10.9 g, 78.9 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 8-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Value |
| Reactants | |
| This compound | 10.0 g (52.9 mmol) |
| 1,2,4-Triazole | 4.0 g (58.2 mmol) |
| Potassium Carbonate | 10.9 g (78.9 mmol) |
| Product | |
| Theoretical Yield | 13.6 g |
| Experimental Results | |
| Actual Yield | 11.5 g (84.5%) |
| Purity (by HPLC) | >98% |
| Melting Point | 110-112 °C |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (s, 1H), 7.95 (s, 1H), 7.40-7.20 (m, 3H), 4.50 (d, 1H), 4.30 (d, 1H), 3.20 (dd, 1H), 2.80 (dd, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 151.8, 144.5, 137.2, 132.8, 130.6, 128.9, 126.3, 58.1, 52.4 |
| Mass Spectrometry (ESI-MS) | m/z 258.0 [M+H]⁺ |
Logical Workflow for Fungicide Development
The development of a new fungicide from an intermediate like this compound follows a structured workflow from synthesis to biological evaluation.
Caption: Workflow for fungicide development from a chemical intermediate.
Conclusion
This compound serves as a versatile building block for the synthesis of potential fungicidal compounds. The protocol provided herein for the synthesis of a representative triazole derivative demonstrates a robust and high-yielding method that can be adapted for the creation of a library of analogous compounds for further biological screening. The systematic workflow from synthesis to in vivo testing is crucial for the successful development of new and effective fungicides for crop protection.
Preparation of Chiral β-Amino Alcohol Ligands from 2-(3,4-Dichloro-phenyl)-oxirane and Their Application in Asymmetric Catalysis
Application Note AP-CHEM-2025-01
Introduction
Chiral β-amino alcohols are a pivotal class of ligands in asymmetric catalysis, facilitating a wide range of enantioselective transformations. Their utility stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to a metal center, creating a well-defined and rigid chiral environment. This application note details a general protocol for the synthesis of chiral β-amino alcohol ligands derived from 2-(3,4-dichloro-phenyl)-oxirane and their subsequent application in the asymmetric transfer hydrogenation of prochiral ketones. While specific literature on the catalytic applications of ligands derived directly from this compound is limited, the described protocols are based on well-established procedures for structurally similar aryl epoxides, such as styrene oxide.
Part 1: Synthesis of Chiral β-Amino Alcohols from this compound
The primary synthetic route to chiral β-amino alcohols from epoxides is the nucleophilic ring-opening of the oxirane by an amine. This reaction can be catalyzed by various Lewis acids or Brønsted acids, or it can be carried out under solvent-free conditions at elevated temperatures. The regioselectivity of the attack (at the benzylic or terminal carbon of the oxirane) can be influenced by the reaction conditions and the nature of the amine. For aryl-substituted epoxides, the attack generally occurs preferentially at the benzylic position. When a chiral amine is used, a pair of diastereomers is typically formed, which can often be separated by chromatography.
General Reaction Scheme:
Caption: Synthetic workflow for the preparation of chiral β-amino alcohol ligands.
Experimental Protocol: Synthesis of (1R,2'R)- and (1S,2'R)-1-(3,4-dichlorophenyl)-2-((1-phenylethyl)amino)ethan-1-ol
This protocol is a representative procedure adapted from the synthesis of similar chiral β-amino alcohols.
Materials:
-
This compound (1.0 eq)
-
(R)-1-Phenylethylamine (1.2 eq)
-
Lithium perchlorate (LiClO₄) (0.1 eq)
-
Acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (eluents)
Procedure:
-
To a solution of this compound (e.g., 1.89 g, 10 mmol) in acetonitrile (50 mL) is added (R)-1-phenylethylamine (e.g., 1.45 g, 12 mmol) and lithium perchlorate (e.g., 1.06 g, 1 mmol).
-
The reaction mixture is stirred at reflux (approximately 82°C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (100 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product as a mixture of diastereomers.
-
The diastereomers are separated by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Expected Data:
| Starting Epoxide | Amine | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio | Reference |
| Styrene Oxide | (S)-1-phenylethylamine | Sc(OTf)₃ | MeCN | 85 | 1:1 | [1] |
| Styrene Oxide | Benzylamine | YCl₃ | Neat | 95 | N/A | [2] |
Part 2: Application in Asymmetric Transfer Hydrogenation
Chiral β-amino alcohols are excellent ligands for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones. In this reaction, a ruthenium precursor, the chiral ligand, and a hydrogen source (commonly a mixture of formic acid and triethylamine or isopropanol with a base) are used to reduce a ketone to the corresponding chiral secondary alcohol with high enantioselectivity.
Catalytic Cycle Diagram:
Caption: General catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This is a general protocol for the ATH of acetophenone using a Ru(II)/chiral amino alcohol catalyst system.
Materials:
-
[RuCl₂(p-cymene)]₂ (0.005 eq)
-
Chiral β-amino alcohol ligand (e.g., (1R,2'R)-1-(3,4-dichlorophenyl)-2-((1-phenylethyl)amino)ethan-1-ol) (0.01 eq)
-
Acetophenone (1.0 eq)
-
Formic acid/triethylamine azeotrope (5:2 mixture) (solvent and hydrogen source)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (eluents)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol) and the chiral β-amino alcohol ligand (e.g., 6.2 mg, 0.02 mmol) are dissolved in the formic acid/triethylamine azeotrope (5 mL).
-
The mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Acetophenone (e.g., 120 mg, 1 mmol) is then added to the reaction mixture.
-
The reaction is stirred at the desired temperature (e.g., 25-40°C) for 12-24 hours. The progress of the reaction can be monitored by GC or TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the chiral 1-phenylethanol.
-
The enantiomeric excess (e.e.) of the product is determined by chiral HPLC or GC analysis.
Expected Performance Data:
The performance of chiral β-amino alcohol ligands in the Ru-catalyzed ATH of acetophenone is generally high, with excellent yields and enantioselectivities. The electronic and steric properties of the ligand, including the substituents on the phenyl ring, can influence the outcome.
| Chiral Ligand (derived from) | Ketone | Yield (%) | e.e. (%) | Reference |
| (1S,2R)-1-amino-2-indanol | Acetophenone | >95 | 82 | [3] |
| Various β-amino alcohols | Acetophenone | up to 100 | up to 99 | [4] |
| Phenylglycinol derivative | Acetophenone | 98 | 95 | [5] |
The synthesis of chiral β-amino alcohol ligands via the ring-opening of epoxides like this compound provides a versatile entry to a valuable class of ligands for asymmetric catalysis. Although specific data for ligands derived from this particular epoxide is not abundant in the literature, the provided protocols, based on analogous systems, offer a robust starting point for researchers. The application of these ligands in asymmetric transfer hydrogenation demonstrates their potential to mediate highly enantioselective transformations, which is of significant interest to professionals in drug development and fine chemical synthesis. Further optimization of reaction conditions and ligand structure will likely lead to even more efficient and selective catalytic systems.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines [mdpi.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Regioselective Azidolysis of 2-(3,4-Dichloro-phenyl)-oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the regioselective azidolysis of 2-(3,4-dichloro-phenyl)-oxirane. The reaction yields 2-azido-1-(3,4-dichlorophenyl)ethanol, a valuable intermediate in the synthesis of pharmacologically active compounds. The protocols outlined below are based on established methods for the regioselective ring-opening of aryl-substituted epoxides. For aryl epoxides, the azidolysis reaction proceeds with high regioselectivity, with the azide nucleophile preferentially attacking the benzylic carbon.[1] This is attributed to the stabilization of the partial positive charge at the benzylic position in the transition state.
Introduction
Vicinal azido alcohols are versatile synthetic intermediates, readily convertible to amino alcohols, which are core structures in many pharmaceutical agents. The dichlorophenyl moiety is present in a number of drugs with diverse biological activities. The synthesis of 2-azido-1-(3,4-dichlorophenyl)ethanol from this compound is a key step in accessing novel compounds for drug discovery and development. Structurally related dichlorophenyl alcohol amides have shown potential as anticonvulsant agents.[2] Furthermore, imidazole derivatives of 2-azido-2-(2,4-dichlorophenyl)ethan-1-ol have been investigated for their antifungal activity.[3]
Reaction Scheme
Figure 1. General reaction scheme for the azidolysis of 2-(3,4-dichlorophenyl)oxirane.
Data Presentation: Illustrative Reaction Parameters
The following table summarizes illustrative quantitative data for the regioselective azidolysis of this compound based on general protocols for similar aryl epoxides. Specific yields and regioselectivity may vary and require optimization for this particular substrate.
| Entry | Catalyst/Promoter | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (Benzylic:Terminal) |
| 1 | NH4Cl | CH3CN:H2O (1:1) | 75 | 24 | ~85-95 | >95:5 |
| 2 | Oxone® | CH3CN:H2O (9:1) | RT | 2 | ~90-98 | >95:5 |
| 3 | CeCl3·7H2O | CH3CN | Reflux | 4 | ~88-96 | >95:5 |
Experimental Protocols
4.1. Protocol 1: Azidolysis using Ammonium Chloride in Acetonitrile/Water
This protocol is adapted from established procedures for the regioselective opening of styrene oxides.[1]
Materials:
-
2-(3,4-Dichlorophenyl)oxirane
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Acetonitrile (CH₃CN), HPLC grade
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-(3,4-dichlorophenyl)oxirane (1.0 mmol) in acetonitrile (10 mL) and water (10 mL) in a round-bottom flask, add sodium azide (1.5 mmol) and ammonium chloride (1.2 mmol).
-
Stir the reaction mixture at 75 °C under a reflux condenser for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-azido-1-(3,4-dichlorophenyl)ethanol.
4.2. Protocol 2: Azidolysis using Oxone® in Aqueous Acetonitrile
This protocol is a mild and efficient alternative for the synthesis of azido alcohols.
Materials:
-
2-(3,4-Dichlorophenyl)oxirane
-
Sodium azide (NaN₃)
-
Oxone® (potassium peroxymonosulfate)
-
Acetonitrile (CH₃CN), HPLC grade
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-(3,4-dichlorophenyl)oxirane (1.0 mmol) in a mixture of acetonitrile (9 mL) and water (1 mL).
-
Add Oxone® (0.5 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add sodium azide (1.2 mmol) and continue stirring at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography (silica gel, ethyl acetate/hexane) to yield pure 2-azido-1-(3,4-dichlorophenyl)ethanol.
Workflow and Potential Applications
The synthesized 2-azido-1-(3,4-dichlorophenyl)ethanol can serve as a precursor for various derivatives with potential therapeutic applications.
Figure 2. Workflow from synthesis to potential applications.
Safety Precautions
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as it can generate highly toxic and explosive hydrazoic acid.
-
Oxone® is a strong oxidizing agent. Avoid contact with combustible materials.
-
Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Characterization of the Product
The structure of the product, 2-azido-1-(3,4-dichlorophenyl)ethanol, should be confirmed by standard analytical techniques:
-
¹H NMR: To determine the proton environment and confirm the regioselectivity of the ring opening.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
FT-IR: To confirm the presence of the azide (-N₃) and hydroxyl (-OH) functional groups.
-
Mass Spectrometry: To determine the molecular weight of the product.
Conclusion
The regioselective azidolysis of this compound provides an efficient route to 2-azido-1-(3,4-dichlorophenyl)ethanol, a key intermediate for the synthesis of potentially bioactive molecules. The protocols described herein offer reliable methods for obtaining this compound with high regioselectivity. Further derivatization of the azido and alcohol functionalities can lead to a diverse range of compounds for screening in drug discovery programs, particularly in the areas of anticonvulsant and antifungal therapies.
References
flow chemistry protocols for reactions of 2-(3,4-Dichloro-phenyl)-oxirane
An Application Note on Flow Chemistry Protocols for Reactions of 2-(3,4-Dichloro-phenyl)-oxirane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with this compound using flow chemistry. The protocols outlined are designed to be reproducible and scalable, offering significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and higher yields.[1][2][3][4]
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups. Flow chemistry offers a powerful platform for performing these reactions with precise control over parameters such as temperature, pressure, and reaction time, which can be critical for achieving high selectivity and yield.[4] This application note focuses on the ring-opening reaction of this compound with sodium azide as a model reaction, a common transformation for producing vicinal azido alcohols, which are precursors to important amino alcohol functionalities.[5][6][7]
Experimental Protocols
Protocol 1: Azide-mediated Ring-opening of this compound in a Microreactor
This protocol describes the continuous flow synthesis of 2-azido-1-(3,4-dichlorophenyl)ethanol by reacting this compound with sodium azide. The use of a microreactor with static mixing elements is proposed to ensure efficient mixing of the biphasic reaction mixture.[5]
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Acetonitrile (MeCN)
-
Deionized Water
-
tert-Butyl acetate (t-BuOAc)
-
Tween 80 (surfactant)
-
Syringe pumps
-
Microreactor (e.g., glass or stainless steel with internal pillars or static mixers)
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A (Organic Phase): Prepare a 0.1 M solution of this compound in tert-butyl acetate.
-
Solution B (Aqueous Phase): Prepare a 0.5 M solution of sodium azide in deionized water. Add Tween 80 to a concentration of 1% (w/v) to act as a phase transfer catalyst and surfactant.[5]
-
-
System Setup:
-
Connect two separate syringe pumps, one for each reagent solution, to a T-mixer.
-
Connect the outlet of the T-mixer to the inlet of the microreactor.
-
Place the microreactor in a temperature-controlled environment (e.g., a heating block or oil bath).
-
Connect the outlet of the microreactor to a back pressure regulator set to maintain a pressure of 5 bar to prevent outgassing and ensure smooth flow.
-
Place the outlet of the back pressure regulator into a collection vessel.
-
-
Reaction Execution:
-
Set the temperature of the microreactor to 80 °C.
-
Set the flow rate for Solution A to 0.1 mL/min.
-
Set the flow rate for Solution B to 0.1 mL/min. This will result in a total flow rate of 0.2 mL/min and a residence time dependent on the reactor volume.
-
Allow the system to stabilize for at least 3 residence times before collecting the product.
-
Collect the biphasic output in the collection vessel.
-
-
Work-up and Analysis:
-
Separate the organic and aqueous layers of the collected product mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by techniques such as NMR, GC-MS, and HPLC to determine conversion, yield, and regioselectivity.
-
Data Presentation
The following tables summarize the proposed experimental parameters and expected outcomes based on analogous reactions reported in the literature.[5]
Table 1: Experimental Parameters for the Flow Azidation of this compound
| Parameter | Value |
| Substrate | This compound |
| Nucleophile | Sodium Azide |
| Solvent System | tert-Butyl acetate / Water with 1% Tween 80 |
| Substrate Concentration | 0.1 M |
| Nucleophile Concentration | 0.5 M |
| Flow Rate (Organic) | 0.1 mL/min |
| Flow Rate (Aqueous) | 0.1 mL/min |
| Total Flow Rate | 0.2 mL/min |
| Reactor Temperature | 80 °C |
| System Pressure | 5 bar |
| Reactor Volume | 1.0 mL |
| Residence Time | 5 min |
Table 2: Expected Performance Data
| Metric | Expected Value |
| Conversion | >95% |
| Isolated Yield | 85-90% |
| Regioselectivity (α-attack / β-attack) | >9:1 |
Note: The regioselectivity is predicted based on the preferential attack of the nucleophile at the less sterically hindered carbon atom in related epoxide ring-opening reactions.[5]
Visualization
Experimental Workflow Diagram
The following diagram illustrates the continuous flow setup for the azidation of this compound.
Caption: Continuous flow setup for the synthesis of 2-azido-1-(3,4-dichlorophenyl)ethanol.
Logical Relationship of Reaction Parameters
The following diagram shows the relationship between key reaction parameters and the expected outcomes.
Caption: Influence of reaction parameters on the outcomes of the flow reaction.
References
- 1. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous flow synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in the Ring-Opening of 2-(3,4-Dichloro-phenyl)-oxirane
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the regioselective ring-opening of 2-(3,4-dichloro-phenyl)-oxirane.
Frequently Asked Questions (FAQs)
Q1: What are the possible products from the nucleophilic ring-opening of this compound?
The ring-opening of the asymmetrical this compound with a nucleophile (Nu⁻) can result in two regioisomers:
-
Product A (Benzylic Attack): The nucleophile attacks the more substituted carbon (the benzylic position).
-
Product B (Terminal Attack): The nucleophile attacks the less substituted carbon.
The reaction's regioselectivity is primarily determined by the reaction conditions (acidic or basic) and the nature of the nucleophile.
Q2: How do reaction conditions (acidic vs. basic) influence which product I will get?
The choice between acidic and basic conditions is the most critical factor in controlling the regioselectivity of the ring-opening reaction.
-
Under acidic conditions , the epoxide oxygen is protonated, leading to a transition state with significant carbocation character at the more stable benzylic carbon. This directs the nucleophile to attack the more substituted carbon, favoring the formation of Product A .[1][2]
-
Under basic or neutral conditions , the reaction generally proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom, leading to the preferential formation of Product B .[1][2]
Q3: I am trying to synthesize a precursor for an azole antifungal. Which regioisomer do I need and what conditions should I use?
Many azole antifungal agents are derived from the product of terminal attack on a 2-aryloxirane. Therefore, you would typically want to synthesize Product B . To achieve this, you should employ basic or neutral reaction conditions with your azole nucleophile (e.g., imidazole, triazole).
Troubleshooting Guide
Problem 1: My reaction is giving me a mixture of regioisomers (Product A and Product B). How can I improve the selectivity for Product B (terminal attack)?
-
Ensure Truly Basic/Neutral Conditions: Traces of acid can catalyze the formation of the benzylic attack product (Product A).
-
If using a salt of your nucleophile (e.g., sodium imidazolide), ensure it is freshly prepared or stored under inert atmosphere to prevent hydrolysis which can generate hydroxide, a strong base.
-
If using the neutral nucleophile, consider adding a non-nucleophilic base to scavenge any adventitious acid.
-
-
Choice of Solvent: Use a polar aprotic solvent like DMF, DMSO, or THF. These solvents will not protonate the epoxide and can help to dissolve the nucleophile.
-
Lower the Reaction Temperature: Higher temperatures can sometimes lead to a decrease in selectivity. Running the reaction at a lower temperature for a longer period may improve the regioselectivity.
Problem 2: I am getting very low conversion and the reaction is very slow, even at elevated temperatures.
-
Activate Your Nucleophile: If you are using a weak nucleophile (like a neutral amine or alcohol), you may need to deprotonate it first with a strong base (e.g., NaH, KOtBu) to increase its nucleophilicity.
-
Consider a Catalyst (for neutral conditions): While acidic catalysts are to be avoided when targeting Product B, certain Lewis acids in carefully controlled stoichiometric amounts can sometimes enhance reactivity without compromising regioselectivity. However, this requires careful optimization.
-
Increase Reaction Concentration: A higher concentration of reactants can lead to an increased reaction rate.
Problem 3: I want to selectively synthesize Product A (benzylic attack). What is the best approach?
-
Use Acidic Conditions: Employ a Brønsted acid (e.g., H₂SO₄, TsOH) or a Lewis acid (e.g., BF₃·OEt₂, TiCl₄) as a catalyst. The acid will protonate or coordinate to the epoxide oxygen, facilitating nucleophilic attack at the more substituted benzylic position.
-
Choice of Nucleophile: Weak nucleophiles such as water, alcohols, and carboxylic acids are well-suited for acid-catalyzed ring-opening reactions.
Quantitative Data Summary
The following tables summarize expected regioselectivity for the ring-opening of this compound under different conditions. (Note: These are representative values and may vary based on specific reaction parameters).
Table 1: Regioselectivity of Ring-Opening with Imidazole
| Conditions | Catalyst | Solvent | Temperature (°C) | Product A : Product B Ratio (approx.) |
| Basic | NaH | DMF | 25 - 50 | 5 : 95 |
| Neutral | None | DMF | 80 - 100 | 15 : 85 |
| Acidic | H₂SO₄ (cat.) | MeOH | 25 | > 95 : 5 |
Table 2: Regioselectivity of Ring-Opening with Methanol
| Conditions | Catalyst | Solvent | Temperature (°C) | Product A : Product B Ratio (approx.) |
| Basic | NaOMe | MeOH | 25 | 10 : 90 |
| Acidic | H₂SO₄ (cat.) | MeOH | 25 | > 95 : 5 |
Experimental Protocols
Protocol 1: Synthesis of 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol (Product B)
This protocol is designed to favor nucleophilic attack at the less substituted carbon.
-
Preparation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add imidazole (1.2 eq) portion-wise.
-
Activation: Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Reaction: Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC). Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-(3,4-Dichlorophenyl)-2-methoxyethan-1-ol (Product A)
This protocol is designed to favor nucleophilic attack at the more substituted (benzylic) carbon.
-
Preparation: Dissolve this compound (1.0 eq) in methanol.
-
Reaction: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the solution.
-
Work-up: Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC). Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Reaction pathways for the ring-opening of this compound.
Caption: Troubleshooting poor regioselectivity for terminal attack (Product B).
References
controlling side reactions in the synthesis of 2-(3,4-Dichloro-phenyl)-oxirane
Technical Support Center: Synthesis of 2-(3,4-Dichloro-phenyl)-oxirane
Welcome to the technical support center for the synthesis of this compound (also known as 3,4-dichlorostyrene oxide)[1]. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help researchers and drug development professionals control side reactions and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are three common synthetic routes:
-
Darzens Condensation: The reaction of 3,4-dichlorobenzaldehyde with an α-haloester or similar carbonyl compound in the presence of a base.[2][3]
-
From a Halohydrin Intermediate: This typically involves the reduction of an α-haloketone like 2-bromo-1-(3,4-dichlorophenyl)ethanone to a halohydrin, followed by base-induced intramolecular cyclization.[4][5]
-
Epoxidation of an Alkene: The direct oxidation of 3,4-dichlorostyrene using an oxidizing agent such as a peroxyacid (e.g., m-CPBA), hydrogen peroxide, or dimethyldioxirane (DMD).[6][7][8]
Q2: My final product is a liquid, but I suspect it is impure. What are the common impurities?
A2: this compound is a liquid at room temperature[1]. Common impurities depend on the synthetic route and may include unreacted starting materials, the corresponding diol (3,4-dichlorophenyl)ethane-1,2-diol from epoxide ring-opening, or 3,4-dichlorobenzaldehyde from oxidative cleavage of the alkene precursor[9].
Q3: How can I purify the final epoxide product?
A3: Purification is typically achieved through distillation. For removal of carbonyl-containing impurities (like aldehydes), a specialized process involving reactive distillation with a compound containing an NH₂ group can be employed to form higher-boiling adducts, allowing the purified epoxide to be distilled off[10]. Standard column chromatography on silica gel can also be used, though the epoxide's sensitivity to acid must be considered.
Q4: Can Phase Transfer Catalysis (PTC) be used in this synthesis?
A4: Yes, Phase Transfer Catalysis is highly effective, particularly for reactions involving reactants in immiscible phases, such as the Darzens condensation or epoxidation under basic conditions[11][12]. A PTC like a quaternary ammonium salt can facilitate the transfer of anions (e.g., hydroxide, enolate) from an aqueous phase to the organic phase, often leading to milder reaction conditions, increased yields, and better selectivity[13][14].
Troubleshooting Guides by Synthetic Route
Route 1: Darzens Condensation
Problem 1: Low yield of the desired epoxide.
-
Possible Cause A: Retro-aldol reaction. The intermediate halohydrin anion can revert to the starting materials instead of cyclizing.[15]
-
Solution: Perform the reaction at lower temperatures to favor the irreversible intramolecular Sₙ2 cyclization over the reversible retro-aldol pathway. Ensure slow addition of the base to keep the concentration of the enolate low.
-
-
Possible Cause B: Inappropriate base or solvent. The choice of base and solvent is critical and can affect enolate formation and reaction rate.[3]
-
Solution: Screen different base/solvent combinations. Sodium or potassium alkoxides are generally effective. Aprotic solvents are often preferred to avoid protonation of the intermediates.
-
Problem 2: Formation of multiple stereoisomers.
-
Possible Cause: The initial aldol addition step can produce syn and anti diastereomers, leading to a mixture of cis and trans epoxides.[2]
-
Solution: Employ a chiral phase transfer catalyst (PTC) or a chiral auxiliary to induce stereoselectivity in the initial aldol addition step. While challenging, methods for asymmetric Darzens reactions have been developed[2].
-
Route 2: From Halohydrin Intermediate
Problem 1: Significant amount of diol byproduct is observed.
-
Possible Cause: The epoxide ring is susceptible to opening under both acidic and basic conditions, especially in the presence of water, to form the corresponding 1,2-diol.[16]
-
Solution: Ensure anhydrous conditions during the workup and purification steps. Use a non-aqueous base for the cyclization step if possible. If an aqueous workup is necessary, keep the temperature low and the exposure time minimal.
-
Problem 2: Incomplete cyclization of the halohydrin intermediate.
-
Possible Cause: Insufficient base strength or quantity, or steric hindrance hindering the intramolecular Sₙ2 reaction.
-
Solution: Increase the stoichiometry of the base (e.g., potassium carbonate, sodium hydroxide) or switch to a stronger base like an alkoxide. Ensure adequate reaction time and temperature to drive the cyclization to completion. Monitor the reaction by TLC or GC-MS.
-
Route 3: Epoxidation of 3,4-Dichlorostyrene
Problem 1: Formation of 3,4-dichlorobenzaldehyde as a major byproduct.
-
Possible Cause: Oxidative cleavage of the carbon-carbon double bond. This is more common with stronger oxidizing systems or under harsh conditions.[9]
-
Solution: Use a milder, more selective epoxidizing agent like dimethyldioxirane (DMD), which can be generated in situ[8]. Control the reaction temperature carefully, keeping it as low as possible. Buffer the reaction mixture if using peroxyacids to prevent acid-catalyzed side reactions.
-
Problem 2: Low conversion of the starting alkene.
-
Possible Cause: Deactivation of the catalyst or insufficient oxidant.
-
Solution: If using a metal-based catalyst (e.g., with H₂O₂), ensure the catalyst is active and not poisoned. Add the oxidant (e.g., H₂O₂) slowly over time to maintain its effective concentration and control the reaction exotherm. For some systems, additives can enhance catalyst efficiency[7].
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Key Reagents | Typical Yield | Advantages | Common Side Products |
| From Haloketone | 2-bromo-1-(3,4-dichlorophenyl)ethanone, NaBH₄, K₂CO₃ | ~86%[5] | High yield, readily available starting materials. | (3,4-dichlorophenyl)ethane-1,2-diol |
| Darzens Condensation | 3,4-dichlorobenzaldehyde, α-halo ester, Base | Variable | Convergent, builds complexity quickly. | Diastereomers, retro-aldol products[2][15] |
| Alkene Epoxidation | 3,4-dichlorostyrene, Oxidant (e.g., H₂O₂, m-CPBA) | >90% selectivity[6] | Direct, atom-economical. | 3,4-dichlorobenzaldehyde, diol[9] |
Experimental Protocols
Protocol 1: Synthesis via Reduction of α-Haloketone [4][5]
-
Reduction: Dissolve 2-bromo-1-(3,4-dichlorophenyl)ethanone (1 equivalent) in a suitable solvent (e.g., methanol or tetrahydrofuran) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (0.5 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Cyclization: Once the reduction is complete, add a solution of a base such as potassium carbonate or sodium hydroxide.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the complete formation of the epoxide.
-
Workup: Neutralize the reaction mixture with dilute acid (e.g., HCl). Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for further purification.
Protocol 2: Epoxidation of 3,4-Dichlorostyrene with H₂O₂ [7][9]
-
Dissolve 3,4-dichlorostyrene (1 equivalent) in a suitable solvent system (e.g., acetonitrile/water).
-
If required, add a catalyst (e.g., methyltrioxorhenium, MTO) and any additives or buffers to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0-25°C).
-
Add aqueous hydrogen peroxide (30% w/w) dropwise via an addition funnel over a period of time to control the reaction rate and temperature.
-
Stir the reaction vigorously and monitor its progress by TLC or GC.
-
Workup: Upon completion, quench any remaining peroxide with a reducing agent (e.g., sodium sulfite solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over a drying agent, and concentrate to provide the crude epoxide.
Diagrams and Workflows
Caption: Overview of the main synthetic pathways to this compound.
Caption: Competing pathways in the Darzens condensation: cyclization vs. retro-aldol.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Darzens Reaction [organic-chemistry.org]
- 3. Darzens Epoxide Synthesis - Wordpress [reagents.acsgcipr.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 8. Enantioselective epoxidation of styrene using in-situ generated dimethyldioxirane and dimeric homochiral Mn(III)-Schiff base complex catalyst [scielo.org.co]
- 9. researchgate.net [researchgate.net]
- 10. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 11. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. biomedres.us [biomedres.us]
- 15. Kinetics and Mechanism of Oxirane Formation by Darzens Condensation of Ketones: Quantification of the Electrophilicities of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2-(3,4-Dichlorophenyl)oxirane Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of products derived from reactions involving 2-(3,4-dichlorophenyl)oxirane.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types with 2-(3,4-dichlorophenyl)oxirane and what products do they form?
Reactions with 2-(3,4-dichlorophenyl)oxirane typically involve the ring-opening of the epoxide. The nature of the nucleophile determines the final product. A common reaction is the addition of primary or secondary amines to yield β-amino alcohols, which are important intermediates in drug discovery.[1][2] The reaction can be catalyzed by acid or base, which influences the regioselectivity of the ring-opening.[3][4]
Q2: What are the typical impurities I can expect in my crude reaction mixture?
Common impurities include:
-
Unreacted Starting Materials: Residual 2-(3,4-dichlorophenyl)oxirane and unreacted nucleophile (e.g., amine).
-
Solvent Residues: Remaining reaction solvents.
-
Byproducts from Side Reactions: The most common byproduct is the corresponding 1,2-diol, formed by the reaction of the oxirane with any trace water in the reaction medium.[4]
-
Regioisomers: Depending on the reaction conditions (acidic vs. basic), the nucleophile can attack either of the two carbons of the epoxide ring, potentially leading to a mixture of constitutional isomers.[4][5]
Q3: What is a general, first-pass strategy for purifying the products of these reactions?
A standard and effective initial purification strategy involves:
-
Aqueous Work-up/Liquid-Liquid Extraction: This step aims to remove water-soluble impurities and unreacted starting materials. For example, if an amine nucleophile was used in excess, washing with a dilute acid solution (e.g., 1M HCl) can help remove it. The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated.[6][7]
-
Flash Column Chromatography: The concentrated crude product is then typically purified by flash column chromatography on silica gel.[6] This is highly effective at separating the desired product from nonpolar starting oxirane and highly polar diol byproducts.
Q4: My product is a thick oil that is difficult to handle. How can I induce crystallization?
If the desired product is an oil, several techniques can be employed to induce crystallization:
-
Solvent Screening: Dissolve a small amount of the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane) until turbidity is observed. Allowing the solution to stand may yield crystals.
-
Salt Formation: If the product contains a basic functional group, such as an amine, it can be converted to a hydrochloride or other salt.[8][9] These salts are often crystalline solids with sharp melting points and are easier to handle and purify by recrystallization.
-
Seeding: If a small amount of crystalline material is available, it can be used to seed a supersaturated solution of the oil.
Q5: How can I effectively separate regioisomers if they are formed?
Separating regioisomers can be challenging but is often achievable with careful chromatographic techniques.
-
Flash Chromatography: Using a less polar solvent system and potentially a longer column can improve resolution.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful tool. Both normal-phase and reverse-phase HPLC can be explored.
-
Derivative Formation: In some cases, converting the isomeric mixture into a derivative (e.g., an ester or carbamate) can alter their chromatographic behavior, making separation easier. The protecting group can then be removed after separation.
Purification Troubleshooting Guide
Problem: My TLC analysis of the crude reaction mixture shows multiple spots. What could they be?
-
Possible Causes & Identification:
-
Lowest Rf Spot (Most Polar): This is often the 1,2-diol byproduct, which is very polar due to its two hydroxyl groups.
-
Middle Rf Spot(s): This is typically the desired product(s), the ring-opened β-amino alcohol or other adduct. If two spots are close together, they may be regioisomers.
-
Highest Rf Spot (Least Polar): This corresponds to the unreacted 2-(3,4-dichlorophenyl)oxirane starting material.
-
Spotting on the Baseline: This could be a salt of the amine starting material if an acid wash was performed during workup.
-
Problem: I am having difficulty removing the unreacted amine starting material.
-
Solution: Perform an acidic wash during the liquid-liquid extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash it one or more times with a dilute aqueous acid, such as 1M HCl.[8] The basic amine will be protonated and move into the aqueous layer, while the desired product remains in the organic layer.
Problem: My column chromatography yields are low, or the separation is poor.
-
Possible Causes & Solutions:
-
Product is Streaking on the Column: The product may be too polar for the chosen solvent system or may be interacting strongly with the silica gel. Try adding a small amount of a modifier to your eluent, such as triethylamine (~0.1-1%) for basic compounds or acetic acid (~0.1-1%) for acidic compounds.
-
Poor Separation from Starting Material: The eluent may be too polar. Start with a less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate) and gradually increase the polarity.
-
Co-elution of Regioisomers: The polarity difference between regioisomers can be slight. Use a longer column, a shallower solvent gradient, or consider a different stationary phase (e.g., alumina) or a different chromatographic technique like HPLC.
-
Purification Strategy Overview
The following diagram illustrates a general workflow for the purification of products from 2-(3,4-dichlorophenyl)oxirane reactions.
Caption: General purification workflow for oxirane reaction products.
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting common purification issues.
Caption: Troubleshooting logic for purifying impure reaction products.
Quantitative Data Summary
The efficiency of purification strategies is highly dependent on the specific reaction product and impurities. The following table summarizes common strategies and their effectiveness.
| Purification Method | Target Impurity | Typical Eluent/Solvent System | Expected Purity | Notes |
| Acid Wash (1M HCl) | Excess amine nucleophiles | Ethyl Acetate / Water | >90% removal | Highly effective for basic impurities. The product must be stable to acidic conditions. |
| Flash Chromatography | Unreacted oxirane, diol byproduct | Hexanes / Ethyl Acetate gradient | >95% | The most common and effective method. Adjusting the gradient is key for separating compounds with different polarities.[6] |
| Flash Chromatography | Regioisomers | Dichloromethane / Methanol or Hexanes / Ethyl Acetate | Variable | Separation is challenging. A shallow gradient or the use of a different stationary phase may be required. |
| Recrystallization | Minor impurities in a solid product | Ethanol/Water, Ethyl Acetate/Hexanes | >99% | Excellent for achieving high purity if the product is a solid.[8][10] |
| Preparative HPLC | Closely related isomers, final polishing step | Acetonitrile / Water with TFA or Formic Acid (Reverse Phase) | >99.5% | Used when high purity is essential and other methods fail. Can be costly and time-consuming for large scales. |
Key Experimental Protocols
Protocol 1: General Aqueous Work-up for Amine Adducts
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
If a non-aqueous solvent was used, dilute the mixture with an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
To remove excess amine, wash the organic layer with 1M aqueous HCl (2 x volume of organic layer). Check the pH of the aqueous layer to ensure it is acidic.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by saturated aqueous sodium chloride (brine) to remove bulk water.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 Hexanes:EtOAc).
-
Prepare the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of the organic solvent used for the column (e.g., DCM). Alternatively, for less soluble materials, create a dry-load by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent.
-
Load and Elute: Carefully load the sample onto the top of the packed column. Begin eluting with the starting solvent system, applying positive pressure.
-
Monitor Elution: Collect fractions and monitor their composition by TLC. Stain the TLC plates with an appropriate stain (e.g., potassium permanganate) to visualize the spots. The nonpolar oxirane will elute first, followed by the desired product, and finally the highly polar diol byproduct.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Recrystallization from a Mixed Solvent System
-
Dissolve the Product: In a flask, dissolve the impure solid product in the minimum amount of a hot "good" solvent (e.g., ethyl acetate) in which the product is soluble.
-
Add "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexanes) in which the product is insoluble, until the solution becomes slightly cloudy (turbid).
-
Clarify and Cool: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Induce Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Complete Crystallization: Once crystal formation begins, the process can be accelerated by placing the flask in an ice bath for 30-60 minutes.
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent. Dry the crystals under vacuum to remove any residual solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
managing polymerization of 2-(3,4-Dichloro-phenyl)-oxirane during storage
Welcome to the technical support center for 2-(3,4-Dichloro-phenyl)-oxirane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound, with a focus on preventing and troubleshooting unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to polymerization?
A: this compound is a chemical compound featuring a three-membered cyclic ether known as an oxirane or epoxide ring, attached to a 3,4-dichlorinated phenyl group. The epoxide ring is under significant angular strain, making it highly reactive.[1][2] This reactivity, while useful for chemical synthesis, also makes the molecule prone to ring-opening polymerization, where molecules link together to form long chains or networks, especially in the presence of certain initiators.
Q2: What are the ideal storage conditions to prevent the polymerization of this compound?
A: To maximize shelf-life and maintain purity, stringent storage conditions are necessary. The primary goals are to minimize thermal energy and eliminate potential initiators like moisture, air, and light. For a similar compound, 2-(2,4-dichlorophenyl)oxirane, storage at 2-8°C is recommended.[3]
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or frozen at -20°C. | Reduces the kinetic rate of polymerization reactions. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen). | Prevents exposure to atmospheric moisture and oxygen. Moisture can lead to hydrolysis, and both can initiate polymerization. |
| Light | Store in an amber glass vial or in the dark. | Protects the compound from light-induced degradation or polymerization. |
| Container | Tightly sealed glass container. | Prevents contamination and exposure to air and moisture. Ensure the container material is non-reactive. |
Q3: What are the physical signs that my this compound sample may have started to polymerize?
A: Polymerization leads to a significant change in the physical properties of the material. Key indicators include:
-
Increased Viscosity: The sample becomes thicker and less mobile as polymer chains form.
-
Appearance of Cloudiness or Haze: The initially clear liquid may become turbid.
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Formation of Precipitate: Solid polymer may separate from the liquid monomer.
-
Solidification: In advanced stages, the entire sample may solidify.
Q4: Should I use a polymerization inhibitor during storage?
A: Polymerization inhibitors are chemicals added to prevent premature polymerization of monomers.[4] Common inhibitors like 4-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT) are radical scavengers.[4] While epoxide polymerization is often ionic (acid- or base-catalyzed) rather than radical, these inhibitors can be effective if radical-producing impurities are present.[5][6] However, their use should be carefully considered as they will need to be removed before the epoxide is used in a reaction, which adds a purification step. If the compound is of high purity and stored under the recommended conditions, an inhibitor is typically not necessary.
Troubleshooting Guide
Q1: I've noticed my stored sample of this compound has become viscous. What should I do?
A: Increased viscosity is a strong indicator of polymerization.
-
Isolate the Sample: Do not use the material in any reaction, as the presence of oligomers and polymers will negatively impact stoichiometry and reaction outcomes.
-
Assess the Extent: Quantify the remaining monomer content using an appropriate analytical method (see Table 3 and Experimental Protocols below).
-
Determine Viability: If polymerization is minimal (<5%), repurification via vacuum distillation or column chromatography may be an option, though this can be challenging. If polymerization is significant, the material is likely unusable.
-
Dispose Properly: Dispose of the compromised material according to your institution's hazardous waste guidelines.
-
Review Storage Protocol: Critically evaluate your storage conditions against the recommendations in Table 1 to prevent future occurrences.
dot
Caption: Troubleshooting workflow for a compromised sample.
Q2: My reaction yield is unexpectedly low. Could the quality of my this compound be the cause?
A: Yes. If the starting material has partially polymerized, the actual concentration of the reactive monomer is lower than calculated. This leads to an incorrect molar ratio of reactants and consequently, lower yields. It is crucial to verify the purity of the epoxide before use, especially if it has been in storage for an extended period.
Q3: How can I quantitatively measure the purity of my this compound sample?
A: Several analytical techniques can be employed to assess purity and detect the presence of polymers or degradation byproducts.
Table 2: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Information Obtained | Advantages | Disadvantages |
| GC-MS | Separation by boiling point and polarity, followed by mass-based identification. | Purity of the monomer, identification of volatile impurities and small oligomers. | High sensitivity and specificity for identification. | High temperatures can potentially cause on-column degradation; may not detect non-volatile polymers. |
| HPLC-UV | Separation by polarity on a stationary phase. | Quantitative purity of the monomer, detection of non-volatile oligomers and byproducts. | Excellent for quantification; suitable for non-volatile compounds. | Requires a suitable chromophore (present in this molecule); polymer response may differ from monomer. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural confirmation, ratio of monomer to polymer (by comparing integrals of distinct peaks). | Provides detailed structural information. | Can be less sensitive for minor impurities; requires careful peak selection for quantification. |
| Titration (EEW) | Chemical reaction to quantify the amount of epoxide groups.[7][8] | Epoxide Equivalent Weight (EEW) or % oxirane oxygen. A higher EEW indicates degradation or polymerization. | Direct measure of reactive epoxide content; cost-effective. | Does not identify specific impurities; less precise than chromatographic methods. |
Key Experimental Protocols
Protocol 1: Determination of Epoxide Purity by HPLC-UV
This method provides a quantitative measure of the monomer's purity.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
This compound sample
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, 60:40 Acetonitrile:Water (v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately prepare a stock solution of a reference standard (if available) or a new batch of the epoxide in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions (e.g., 0.1, 0.05, 0.01 mg/mL) to create a calibration curve.
-
Sample Preparation: Prepare a solution of the stored sample in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: ~220 nm (where the phenyl ring absorbs strongly).
-
-
Analysis: Inject the standards and the sample. The monomer should elute as a sharp, well-defined peak. The appearance of earlier or later eluting broad peaks may indicate the presence of impurities or oligomers.
-
Quantification: Determine the area of the monomer peak in the sample chromatogram. Calculate the purity by comparing this area to the calibration curve or by area percent normalization (assuming all components have a similar response factor).
-
Protocol 2: Determination of Epoxide Equivalent Weight (EEW) by Titration
This method determines the mass of resin that contains one equivalent of epoxide groups, providing a measure of the concentration of reactive epoxide functionality.
-
Reagents:
-
Hydrochloric acid (HCl) solution in acetone (standardized).
-
Acetone or a suitable solvent like Dichloromethane.
-
Phenolphthalein or other suitable indicator.
-
Standardized sodium hydroxide (NaOH) solution for back-titration (if needed).
-
-
Procedure:
-
Accurately weigh about 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 25 mL of the HCl-acetone solution.
-
Stopper the flask, swirl to mix, and allow it to stand at room temperature for at least 30 minutes to ensure the ring-opening reaction is complete.[8][9]
-
Add a few drops of phenolphthalein indicator.
-
Titrate the excess, unreacted HCl with the standardized NaOH solution until the endpoint (a persistent pink color) is reached.
-
Perform a blank titration using 25 mL of the HCl-acetone solution without the epoxide sample.
-
-
Calculation: EEW (g/eq) = (Weight of sample [g] * 1000) / ((B - S) * N)
-
B: Volume of NaOH for the blank (mL)
-
S: Volume of NaOH for the sample (mL)
-
N: Normality of the NaOH solution (eq/L)
-
Mechanisms and Logical Diagrams
Epoxide polymerization is typically initiated by electrophiles (cations, like H⁺) or nucleophiles (anions, like OH⁻). Cationic polymerization is a common pathway initiated by acidic impurities.
dot
Caption: Simplified mechanism of acid-catalyzed epoxide polymerization.
dot
Caption: Logical relationship between storage factors and polymerization.
References
- 1. Epoxide - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. 13692-15-4|2-(2,4-Dichlorophenyl)oxirane|BLD Pharm [bldpharm.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polymerization of Alkoxides to Polyethers [ebrary.net]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
effect of electron-withdrawing groups on epoxide ring-opening rates
Welcome to the technical support center for troubleshooting epoxide ring-opening reactions, with a specific focus on the influence of electron-withdrawing groups. This resource is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my epoxide ring-opening reaction proceeding slower than expected when an electron-withdrawing group is present on the epoxide?
Answer:
The presence of a strong electron-withdrawing group (EWG) on an epoxide ring can significantly decrease the rate of nucleophilic attack, particularly under basic or neutral conditions. This is because the EWG reduces the electron density on the carbon atoms of the epoxide ring, making them less electrophilic and therefore less susceptible to attack by a nucleophile.[1][2][3]
However, the effect of an EWG on the reaction rate is highly dependent on the reaction conditions, specifically the pH of the medium.
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Basic or Neutral Conditions: In a basic or neutral environment, the ring-opening of an epoxide occurs via an SN2 mechanism, where a strong nucleophile directly attacks one of the carbon atoms of the epoxide.[4][5][6] Electron-withdrawing groups destabilize the developing negative charge on the oxygen atom in the transition state, thus slowing down the reaction.
-
Acidic Conditions: Under acidic conditions, the reaction mechanism shifts. The epoxide oxygen is first protonated, creating a much better leaving group.[5][6][7] This protonation makes the epoxide significantly more reactive. The subsequent nucleophilic attack has more SN1 character, proceeding through a transition state with significant positive charge development on the carbon atoms.[5][8] An electron-withdrawing group will destabilize this positive charge, which can slow the reaction. However, the activation of the epoxide by the acid is often the dominant factor, leading to an overall faster reaction compared to basic/neutral conditions.[4]
FAQ 2: I am observing unexpected regioselectivity in the ring-opening of my asymmetrically substituted epoxide bearing an electron-withdrawing group. What could be the cause?
Answer:
The regioselectivity of epoxide ring-opening is a delicate balance of steric and electronic effects, and it is highly dependent on the reaction conditions.
-
Under Basic/Neutral Conditions (SN2-like): With a strong nucleophile, the attack generally occurs at the less sterically hindered carbon atom.[5][9] This is the typical outcome for an SN2 reaction.
-
Under Acidic Conditions (SN1-like): In the presence of an acid, the nucleophile preferentially attacks the more substituted carbon atom.[5][6][8][10] This is because the transition state has significant carbocationic character, and the positive charge is better stabilized on the more substituted carbon.
An electron-withdrawing group can influence this selectivity. By destabilizing the partial positive charge that develops in the transition state under acidic conditions, an EWG can shift the regioselectivity towards attack at the less substituted carbon, even under acidic conditions. The outcome will depend on the specific EWG, the nucleophile, and the precise reaction conditions.
FAQ 3: My reaction is producing a significant amount of side products. How can I improve the selectivity?
Answer:
Side product formation in epoxide ring-opening reactions can arise from several factors, including polymerization, rearrangement, and competing reaction pathways. Here are some troubleshooting strategies:
-
Control the Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of the nucleophile can sometimes lead to further reactions with the product.
-
Temperature Control: Epoxide ring-opening can be exothermic. Maintaining a consistent and appropriate reaction temperature is crucial to prevent side reactions. Consider running the reaction at a lower temperature.
-
Choice of Catalyst: If using a catalyst, its nature can significantly impact selectivity. For Lewis acid-catalyzed openings, the choice of the Lewis acid can influence the regioselectivity and minimize side reactions.[11]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Polar solvents can stabilize charged intermediates and transition states, potentially altering the reaction pathway.[1] It has been noted that some reactions proceed faster and with greater selectivity in water.[12]
-
pH Control: As discussed, the pH is a critical parameter. Careful control of the pH can help to favor the desired reaction mechanism and regioselectivity.
Experimental Protocols
General Protocol for Acid-Catalyzed Ring-Opening of an Epoxide
This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.
-
Reactant Preparation: Dissolve the epoxide (1 equivalent) in a suitable aprotic solvent (e.g., diethyl ether, THF, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Addition: Add a catalytic amount of a Brønsted acid (e.g., H2SO4, HCl) or a Lewis acid (e.g., BF3·OEt2) to the solution. The amount of acid will need to be optimized but is typically in the range of 0.1 to 1 equivalent.
-
Nucleophile Addition: Slowly add the nucleophile (1-1.2 equivalents) to the reaction mixture. The addition should be done at a controlled temperature, often starting at 0 °C and then allowing the reaction to warm to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.
General Protocol for Base-Mediated Ring-Opening of an Epoxide
This protocol is a general guideline and should be optimized for specific substrates and nucleophiles.
-
Reactant Preparation: Dissolve the epoxide (1 equivalent) in a suitable solvent (e.g., the nucleophile itself if it is a liquid, or a polar aprotic solvent like DMF or DMSO).
-
Base/Nucleophile Addition: Add the strong nucleophile (e.g., sodium methoxide, sodium azide, or an amine) to the epoxide solution. The reaction may require heating to proceed at a reasonable rate.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, neutralize any excess base with a mild acid. Add water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using an appropriate technique like column chromatography, distillation, or recrystallization.
Quantitative Data Summary
The effect of electron-withdrawing groups on epoxide ring-opening rates is a complex interplay of electronic and steric factors. The following table summarizes qualitative trends observed in the literature. Quantitative rate data is highly specific to the reaction conditions and substrates used.
| Reaction Condition | Effect of Electron-Withdrawing Group on Rate | Typical Regioselectivity | Mechanism |
| Acidic | Generally decreases rate due to destabilization of the partial positive charge in the transition state. However, acid catalysis significantly accelerates the overall reaction compared to basic conditions. | Attack at the more substituted carbon. | SN1-like |
| Basic/Neutral | Decreases rate due to reduced electrophilicity of the epoxide carbons. | Attack at the less substituted carbon. | SN2 |
Visualizations
Mechanism of Epoxide Ring-Opening
Caption: Mechanisms of acid-catalyzed and base-mediated epoxide ring-opening.
Troubleshooting Workflow for Slow Epoxide Ring-Opening
Caption: Troubleshooting guide for slow epoxide ring-opening reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]
- 11. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
troubleshooting low yields in the aminolysis of 2-(3,4-Dichloro-phenyl)-oxirane
Welcome to the technical support center for the aminolysis of 2-(3,4-dichloro-phenyl)-oxirane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during this specific chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems that can arise during the reaction, providing potential causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here's a step-by-step guide to troubleshooting:
-
Starting Material Purity: The purity of the epoxide, this compound, is critical. The presence of impurities, particularly carbonyl compounds formed during synthesis or storage, can interfere with the reaction.[1]
-
Recommendation: Verify the purity of your epoxide via NMR or GC-MS. If impurities are detected, consider purification by distillation or chromatography.[1]
-
-
Amine Nucleophilicity: The nature of the amine is crucial. Aromatic amines or amines with strong electron-withdrawing groups can exhibit reduced nucleophilicity, leading to slow or incomplete reactions.[2]
-
Reaction Conditions: Temperature, solvent, and reaction time are key parameters.
-
Temperature: Aminolysis of epoxides can be slow at room temperature, especially without a catalyst.[4][5] Insufficient temperature may result in a low conversion rate. Conversely, excessively high temperatures can lead to side reactions and decomposition.
-
Solvent: The choice of solvent can influence reaction rates.[4] Polar protic solvents can solvate the amine, potentially reducing its nucleophilicity, while aprotic solvents are often preferred. Solvent-free conditions have also been shown to be effective.[2][6]
-
Recommendation: Review the literature for optimal conditions for similar substrates. Consider a temperature screen to find the ideal balance.
-
-
Stoichiometry: Using only one equivalent of the amine can sometimes be insufficient, leading to incomplete conversion.[7]
-
Recommendation: While a 1:1 molar ratio is often a good starting point, consider using a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion, especially if the amine is volatile or prone to side reactions.[8]
-
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired β-amino alcohol.
-
Recommendation: Analyze your crude reaction mixture to identify any major byproducts, which can provide clues about what is going wrong (see Q2 and Q3).
-
Q2: I've observed the formation of a significant amount of a regioisomer. How can I improve the regioselectivity?
The aminolysis of epoxides can proceed through either an SN1 or SN2 pathway, potentially leading to two different regioisomers.[7] The desired product typically results from nucleophilic attack at the less sterically hindered carbon (SN2 pathway).
-
Catalyst Choice: The type of catalyst used can have a profound impact on regioselectivity. Lewis acids are often employed to activate the epoxide ring.[2][3] Some catalysts may favor one pathway over the other.
-
Solvent Effects: The solvent can influence the reaction pathway. Polar, protic solvents might stabilize a carbocation-like intermediate, potentially favoring an SN1-type opening.
-
Recommendation: Experiment with less polar, aprotic solvents to favor the SN2 mechanism.
-
Q3: My product appears to have reacted further, leading to impurities. What is happening?
This is likely due to the formation of a tertiary amine byproduct. The β-amino alcohol product still has a secondary amine that can act as a nucleophile and react with another molecule of the epoxide.
-
Cause: This secondary aminolysis is more probable when the concentration of the epoxide is high relative to the primary amine, or at elevated temperatures.
-
Recommendation:
-
Control the stoichiometry carefully. Avoid a large excess of the epoxide.
-
Consider adding the epoxide slowly to the reaction mixture containing the amine to maintain a low instantaneous concentration of the epoxide.
-
Lowering the reaction temperature, if feasible for the primary reaction rate, can help minimize this side reaction.[4]
-
Q4: The reaction seems to stall and does not go to completion. What should I do?
-
Catalyst Deactivation: If you are using a catalyst, it may be poisoned by impurities in the starting materials or solvent.[6]
-
Recommendation: Ensure all reagents and solvents are pure and dry. If catalyst poisoning is suspected, a higher catalyst loading or the addition of a fresh portion of the catalyst mid-reaction might help.
-
-
Insufficient Activation Energy: The reaction may simply be too slow under the current conditions.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the aminolysis of this compound.
Caption: A step-by-step workflow for diagnosing and resolving low reaction yields.
Reaction Pathway Overview
The aminolysis reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol.
Caption: The general reaction scheme for the aminolysis of an epoxide.
Data Summary: Reaction Conditions
The successful aminolysis of epoxides has been reported under a variety of conditions. The table below summarizes different catalytic systems and conditions that can be adapted for this compound.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Typical Yields | Reference |
| YCl₃ | 1 | None | Room Temp | Overnight | Good to Excellent | [2] |
| IrCl₃·xH₂O | 5 | CH₂Cl₂ | Room Temp | 17 h | Excellent | [5] |
| Cyanuric Chloride | 5-10 | None | 50-60 | 30-60 min | Excellent | [6] |
| None (Thermal) | N/A | Ethanol | 180-240 | < 5 min (microreactor) | Excellent | [4] |
| None (Microwave) | N/A | Various | Varies | Short | Good | [7] |
Experimental Protocol: General Procedure for Catalytic Aminolysis
The following is a general, adaptable protocol for the aminolysis of this compound. Note: This is a starting point and may require optimization.
Materials:
-
This compound
-
Amine of choice
-
Catalyst (e.g., YCl₃, IrCl₃)
-
Anhydrous solvent (if not solvent-free)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the this compound (1.0 eq) and the chosen amine (1.0-1.2 eq).
-
If using a solvent, add the appropriate anhydrous solvent at this time.
-
Add the catalyst (e.g., 1-5 mol%).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the chosen conditions).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[9]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired β-amino alcohol.[11]
Disclaimer: All laboratory work should be performed with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. commons.emich.edu [commons.emich.edu]
- 8. mdpi.com [mdpi.com]
- 9. Chemical Recycling of Flexible Polyurethane Foams by Aminolysis to Recover High-Quality Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
Technical Support Center: Catalyst Poisoning in Reactions Involving 2-(3,4-Dichloro-phenyl)-oxirane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst performance in reactions involving 2-(3,4-Dichloro-phenyl)-oxirane.
Frequently Asked Questions (FAQs)
Q1: My reaction yield has significantly decreased when using a palladium catalyst for a hydrogenation reaction downstream of a step involving this compound. What could be the cause?
A1: A significant drop in yield in palladium-catalyzed hydrogenation reactions is often indicative of catalyst poisoning. Several impurities or reaction byproducts can deactivate the palladium catalyst. Common poisons for palladium catalysts include sulfur compounds, carbon monoxide, halides, cyanides, sulfides, phosphates, and organic molecules with certain nitrogen-containing functional groups.[1] It is crucial to assess the purity of your starting materials and intermediates.
Potential Sources of Catalyst Poisons:
-
Starting Materials: Impurities in the reagents used to synthesize this compound.
-
Side Reactions: Formation of byproducts that can act as catalyst poisons.
-
Solvents and Reagents: Contaminants present in the solvents or other reagents used in the reaction.
Q2: How can I determine if my palladium catalyst has been poisoned?
A2: Catalyst poisoning can be identified through a combination of observational and analytical methods.
-
Visual Inspection: A change in the catalyst's appearance, such as clumping or a change in color, can sometimes indicate poisoning or deactivation.
-
Activity Test: A simple test involves monitoring the heat generated by the catalyst in the presence of reactants. An active palladium catalyst will generate heat during a hydrogenation reaction.[2]
-
Analytical Techniques: Techniques like Atomic Absorption (AA) spectroscopy or Inductively Coupled Plasma (ICP) analysis can be used to determine the elemental composition of the catalyst and identify the presence of poisoning elements.[3][4][5]
Q3: What are some common catalyst poisons I should be aware of when working with palladium catalysts in pharmaceutical synthesis?
A3: In the synthesis of active pharmaceutical ingredients (APIs), several classes of compounds are known to poison palladium catalysts. Below is a table summarizing common poisons and their typical sources.
| Catalyst Poison | Common Sources in Synthesis | Effect on Catalyst Activity |
| Sulfur Compounds (e.g., H₂S, thiols) | Impurities in starting materials or reagents. | Strong adsorption to palladium active sites, leading to severe and often irreversible deactivation.[6] |
| Carbon Monoxide (CO) | Incomplete combustion from heating sources, or as a byproduct of certain reactions. | Strong chemisorption on palladium surfaces, blocking active sites.[1][7] |
| Halides (e.g., Cl⁻, Br⁻, I⁻) | Residual starting materials, reagents (e.g., from the dichlorophenyl group), or acidic byproducts. | Can adsorb onto the catalyst surface and alter its electronic properties and activity.[1] |
| Nitrogen Compounds (e.g., nitriles, nitro compounds, some heterocycles) | Starting materials, intermediates, or byproducts. | Strong coordination to palladium, blocking active sites.[1] |
| Heavy Metals (e.g., lead, mercury, arsenic) | Contamination from reactors or starting materials. | Can form alloys with palladium or block active sites, causing irreversible poisoning.[8] |
Q4: I am using a Lewis acid catalyst for the ring-opening of this compound and observing low conversion. What could be the issue?
A4: Lewis acid catalysts are susceptible to deactivation by Lewis bases. The most common cause of deactivation is the presence of water or other basic impurities in the reaction mixture.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Purify Starting Materials: Remove any basic impurities from the this compound and other reactants.
-
Check for Basic Byproducts: Analyze the reaction mixture for the formation of any basic side products that could be neutralizing the catalyst.
Water can be a particularly potent poison for some Lewis acid catalysts, leading to a complete loss of activity.[9]
Troubleshooting Guides
Guide 1: Troubleshooting Palladium Catalyst Deactivation in Hydrogenation Reactions
This guide provides a systematic approach to identifying and resolving issues with palladium catalyst performance.
Step 1: Initial Assessment
-
Symptom: Low or no product yield, slow reaction rate, or incomplete conversion.
-
Action:
-
Verify reaction conditions (temperature, pressure, stirring).
-
Ensure the hydrogen source is pure and the delivery system is functioning correctly.
-
Take a small sample of the catalyst for visual inspection.
-
Step 2: Catalyst Activity Test
-
Objective: To determine if the catalyst is active.
-
Protocol:
-
In a controlled and safe environment, place a small, representative sample of the suspect catalyst in a suitable container.
-
Briefly expose the catalyst to a stream of a hydrogen/inert gas mixture.
-
Carefully observe if there is any heat generation. An active catalyst will produce an exothermic reaction with hydrogen and residual oxygen.[2]
-
Result:
-
Heat generated: The catalyst is likely active. The issue may lie with other reaction parameters or the presence of a reversible inhibitor.
-
No heat generated: The catalyst is likely deactivated. Proceed to Step 3.
-
-
Step 3: Identification of Potential Poisons
-
Action:
-
Review the entire synthetic route leading to the current step. Identify any reagents, solvents, or intermediates that could contain common catalyst poisons (refer to the table in Q3).
-
Analyze starting materials and the reaction mixture for suspected impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Step 4: Catalyst Regeneration/Replacement
-
Option A: Catalyst Regeneration (for suspected coking or reversible poisoning)
-
Protocol for Mild Deactivation:
-
Filter the catalyst from the reaction mixture.
-
Wash the catalyst with a suitable solvent (e.g., ethanol, then water) to remove adsorbed impurities.
-
Dry the catalyst under vacuum.
-
-
Protocol for Severe Deactivation:
-
For palladium on carbon (Pd/C), a high-temperature treatment can sometimes restore activity by burning off carbonaceous deposits. This should be done with caution and appropriate safety measures.
-
Some patented methods suggest washing with alkaline and then acidic solutions to regenerate Pd/C catalysts.[10][11]
-
-
-
Option B: Catalyst Replacement
-
If poisoning is severe or irreversible, the most effective solution is to use a fresh batch of catalyst.
-
Before starting the next reaction, take rigorous steps to purify all starting materials and solvents to prevent recurrence.
-
Logical Workflow for Troubleshooting Catalyst Deactivation
Caption: Troubleshooting workflow for palladium catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for Testing Palladium Catalyst Activity
Objective: To qualitatively assess the activity of a palladium catalyst.
Materials:
-
Suspect palladium catalyst (e.g., Pd/C)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas source (use with extreme caution)
-
Schlenk flask or similar reaction vessel
-
Thermocouple or IR thermometer
Procedure:
-
Place a small amount (e.g., 10-20 mg) of the dry, suspect catalyst into a Schlenk flask under an inert atmosphere.
-
Insert a thermocouple to monitor the temperature of the catalyst bed, or have an IR thermometer aimed at the catalyst.
-
Record the initial temperature.
-
Introduce a slow stream of hydrogen gas into the flask. Caution: Hydrogen is highly flammable. This should be performed in a well-ventilated fume hood, away from ignition sources.
-
Monitor the temperature for any increase. A sharp rise in temperature indicates an active catalyst due to the exothermic reaction of hydrogen with adsorbed oxygen or the catalyst surface.
-
A lack of a significant temperature change suggests the catalyst is inactive.
Protocol 2: Purification of Solvents to Remove Potential Catalyst Poisons
Objective: To minimize the presence of water and other impurities in reaction solvents that can deactivate catalysts.
Materials:
-
Reaction solvent (e.g., THF, Toluene, Ethanol)
-
Appropriate drying agent (e.g., sodium sulfate for pre-drying, molecular sieves for final drying)
-
Distillation apparatus
-
Inert gas supply
Procedure for Anhydrous Solvent Preparation:
-
Pre-dry the solvent with a suitable drying agent (e.g., anhydrous sodium sulfate) by stirring for several hours.
-
Decant or filter the solvent into a dry distillation flask.
-
Add fresh, activated molecular sieves (3Å or 4Å) to the flask.
-
Distill the solvent under an inert atmosphere. Collect the fraction that boils at the correct temperature.
-
Store the freshly distilled, anhydrous solvent over activated molecular sieves in a sealed container under an inert atmosphere.
Signaling Pathway of Catalyst Poisoning
The following diagram illustrates the general mechanism of catalyst poisoning.
Caption: General mechanism of catalyst poisoning.
References
- 1. Research and Improvement of the antidepressant sertraline hydrochloride synthesis process - Dissertation [m.dissertationtopic.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. thermofishersci.in [thermofishersci.in]
- 6. wjpsonline.com [wjpsonline.com]
- 7. datapdf.com [datapdf.com]
- 8. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Quenching Unreacted 2-(3,4-Dichloro-phenyl)-oxirane
Welcome to the technical support center for handling and quenching unreacted 2-(3,4-dichloro-phenyl)-oxirane. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quenching unreacted this compound in a reaction mixture?
A1: The most common and effective methods for quenching unreacted this compound involve nucleophilic ring-opening of the epoxide. This can be achieved under acidic or basic/nucleophilic conditions.
-
Acid-Catalyzed Quenching: Typically involves the use of dilute aqueous acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The acid protonates the epoxide oxygen, activating the ring for nucleophilic attack by water.
-
Base/Nucleophile-Catalyzed Quenching: This method employs aqueous bases like sodium hydroxide (NaOH) or other nucleophiles. The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to its opening.
Q2: How does the regioselectivity of the quenching reaction differ between acidic and basic conditions for this compound?
A2: The regioselectivity of the ring-opening is a critical consideration.
-
Under basic conditions , the nucleophile will preferentially attack the less sterically hindered carbon atom of the oxirane ring in a classic Sₙ2 reaction. For this compound, this is the terminal carbon of the epoxide.
-
Under acidic conditions , the situation is more complex. The epoxide is first protonated. The subsequent nucleophilic attack occurs at the carbon atom that can best stabilize a partial positive charge. Due to the presence of the electron-withdrawing dichlorophenyl group, the benzylic carbon is activated, making it the preferred site of attack.[1]
Q3: Are there any potential side reactions to be aware of when quenching this compound?
A3: Yes, several side reactions can occur:
-
Polymerization: Under strongly acidic or basic conditions, the opened epoxide can act as a nucleophile itself, attacking another epoxide molecule and leading to polymerization. This can be minimized by controlling the temperature and the rate of addition of the quenching agent.
-
Rearrangement: In the presence of strong acids, carbocationic intermediates may undergo rearrangement reactions.
-
Reactions of the Dichlorophenyl Group: While generally stable, under harsh basic conditions or in the presence of certain nucleophiles, nucleophilic aromatic substitution of the chlorine atoms is a possibility, though it typically requires forcing conditions.
Q4: How can I monitor the completion of the quenching reaction?
A4: The disappearance of the starting epoxide can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A spot for the starting epoxide should be compared against the reaction mixture over time. The appearance of a more polar spot (the diol product) on TLC is a good indicator of a successful quench.
Troubleshooting Guides
Issue 1: Incomplete Quenching of the Epoxide
| Possible Cause | Troubleshooting Step |
| Insufficient amount of quenching agent. | Ensure a molar excess of the quenching agent (e.g., 1.5-2 equivalents) is used relative to the unreacted epoxide. |
| Low reaction temperature. | For base-catalyzed quenching, gentle heating may be required to drive the reaction to completion. Monitor the reaction closely to avoid side reactions. |
| Poor mixing. | Ensure vigorous stirring of the reaction mixture, especially if it is biphasic. |
Issue 2: Formation of Undesired Byproducts (e.g., regioisomers, polymers)
| Possible Cause | Troubleshooting Step |
| Incorrect choice of quenching conditions for desired regioselectivity. | For attack at the less substituted carbon, use basic/nucleophilic conditions. For attack at the benzylic carbon, use acidic conditions. |
| Quenching reaction is too vigorous, leading to polymerization. | Add the quenching agent slowly and maintain a low reaction temperature (e.g., 0 °C) to control the exotherm. |
| Presence of other nucleophiles in the reaction mixture. | If possible, remove or protect other nucleophilic functional groups in your molecule before the quenching step. |
Quantitative Data Summary
| Epoxide | Quenching Conditions | Major Product | Yield (%) | Reference |
| Styrene Oxide | Biocatalytic hydrolysis (Sphingopyxis sp.) | (S)-Styrene Glycol | 20.6 | [2] |
| 2-Chlorostyrene Oxide | Biocatalytic hydrolysis (Sphingopyxis sp.) | (S)-2-Chlorostyrene Glycol | 39.3 | [2] |
| 3-Chlorostyrene Oxide | Biocatalytic hydrolysis (Sphingopyxis sp.) | (S)-3-Chlorostyrene Glycol | 28.7 | [2] |
| 4-Chlorostyrene Oxide | Biocatalytic hydrolysis (Sphingopyxis sp.) | (S)-4-Chlorostyrene Glycol | 26.8 | [2] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Quenching with Dilute HCl
-
Preparation: Cool the reaction mixture containing the unreacted this compound to 0 °C in an ice bath with stirring.
-
Quenching: Slowly add a 1 M aqueous solution of hydrochloric acid (HCl) dropwise to the reaction mixture. A typical protocol would use 1.5-2.0 equivalents of HCl relative to the estimated amount of unreacted epoxide.
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the epoxide spot.
-
Work-up: Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Protocol 2: Base-Catalyzed Quenching with Aqueous NaOH
-
Preparation: Cool the reaction mixture containing the unreacted this compound to 0 °C in an ice bath with stirring.
-
Quenching: Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) dropwise to the reaction mixture. Use 1.5-2.0 equivalents of NaOH relative to the estimated amount of unreacted epoxide.
-
Monitoring: Monitor the reaction by TLC. If the reaction is sluggish at 0 °C, allow it to warm to room temperature or gently heat to 40-50 °C.
-
Work-up: After completion, neutralize the reaction mixture with a dilute aqueous solution of HCl.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic extracts, remove the solvent, and purify the product by column chromatography.
Visualizations
Caption: General experimental workflows for acid- and base-catalyzed quenching of epoxides.
Caption: Regioselectivity of nucleophilic attack on this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-(3,4-Dichlorophenyl)oxirane and 2-Phenyloxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-(3,4-dichlorophenyl)oxirane and 2-phenyloxirane (also known as styrene oxide). The introduction of two electron-withdrawing chlorine atoms on the phenyl ring of 2-(3,4-dichlorophenyl)oxirane significantly influences its chemical behavior compared to the unsubstituted 2-phenyloxirane. This comparison is crucial for understanding their reaction mechanisms and for their application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Executive Summary
The reactivity of epoxides is primarily governed by electronic and steric factors. In the case of 2-(3,4-dichlorophenyl)oxirane, the presence of two chlorine atoms on the phenyl ring has a profound impact on its reactivity compared to 2-phenyloxirane. The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring and influences the electrophilicity of the benzylic carbon of the oxirane ring.
Key Findings:
-
Electronic Effects: The dichlorophenyl group in 2-(3,4-dichlorophenyl)oxirane is strongly electron-withdrawing. This reduces the electron density of the entire molecule, making the benzylic carbon of the oxirane ring more electrophilic and, therefore, more susceptible to nucleophilic attack.
-
Reactivity in Nucleophilic Ring-Opening: Due to the increased electrophilicity of the benzylic carbon, 2-(3,4-dichlorophenyl)oxirane is expected to be more reactive towards nucleophiles in SN2-type ring-opening reactions compared to 2-phenyloxirane.
-
Acid-Catalyzed Hydrolysis: In acid-catalyzed ring-opening reactions, the stability of the carbocation intermediate plays a crucial role. The electron-withdrawing dichlorophenyl group destabilizes the benzylic carbocation, which would slow down reactions proceeding through an SN1-like mechanism.
-
Regioselectivity: In asymmetric epoxides like these, nucleophilic attack can occur at either the benzylic or the terminal carbon of the oxirane ring. For SN2 reactions with strong nucleophiles, attack at the less sterically hindered terminal carbon is generally favored. However, the electronic effects in 2-(3,4-dichlorophenyl)oxirane can influence this regioselectivity.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(3,4-dichlorophenyl)oxirane and 2-phenyloxirane is presented in the table below.
| Property | 2-(3,4-Dichlorophenyl)oxirane | 2-Phenyloxirane |
| CAS Number | 52909-94-1 | 96-09-3 |
| Molecular Formula | C8H6Cl2O | C8H8O |
| Molecular Weight | 189.04 g/mol | 120.15 g/mol |
| Appearance | Liquid | Colorless to light yellow liquid |
Reactivity Comparison: A Deeper Dive
The reactivity of epoxides is a cornerstone of organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. The comparison between 2-(3,4-dichlorophenyl)oxirane and 2-phenyloxirane highlights the subtle yet significant influence of aromatic substitution on the outcome of these reactions.
Nucleophilic Ring-Opening Reactions
The ring-opening of epoxides by nucleophiles is a classic example of an SN2 reaction. The rate of this reaction is sensitive to both the steric accessibility of the electrophilic carbon and its partial positive charge.
The two chlorine atoms on the phenyl ring of 2-(3,4-dichlorophenyl)oxirane are electron-withdrawing through both inductive and resonance effects. This has two major consequences:
-
Increased Electrophilicity: The electron-withdrawing nature of the dichlorophenyl group pulls electron density away from the oxirane ring, increasing the partial positive charge on the benzylic carbon. This makes it a more attractive target for nucleophiles.
-
Leaving Group Ability: The epoxide oxygen acts as the leaving group after protonation (in acidic conditions) or by direct displacement (in basic/neutral conditions). The electronic effects of the substituents can influence the stability of the transition state.
While specific kinetic data for a direct comparison is scarce in the literature, the principles of physical organic chemistry suggest that 2-(3,4-dichlorophenyl)oxirane would exhibit a faster rate of reaction with most nucleophiles in an SN2-type reaction compared to 2-phenyloxirane under identical conditions.
A Comparative Guide to the Kinetics of Substituted Styrene Oxide Ring-Opening
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides, particularly substituted styrene oxides, is a fundamental reaction in organic synthesis, providing a versatile route to valuable 1,2-difunctionalized compounds. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, controlling regioselectivity, and designing efficient synthetic pathways for pharmaceuticals and other fine chemicals. This guide provides a comparative analysis of kinetic studies on the ring-opening of substituted styrene oxides under various catalytic conditions, supported by experimental data and detailed methodologies.
Mechanistic Overview: Acid-Catalyzed vs. Base-Catalyzed Ring-Opening
The mechanism of epoxide ring-opening is highly dependent on the reaction conditions, primarily whether it is performed in an acidic or basic medium.
-
Acid-Catalyzed Ring-Opening : In the presence of an acid, the epoxide oxygen is first protonated, forming a good leaving group.[1][2] This is followed by a nucleophilic attack. The reaction can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways.[1] For styrene oxides, the positive charge in the transition state is stabilized by the phenyl ring, leading to a preference for nucleophilic attack at the more substituted benzylic carbon.[1][2] The rate of the acid-catalyzed ring-opening is dependent on the pH, with faster rates observed in more acidic conditions.[3]
-
Base-Catalyzed Ring-Opening : Under basic or neutral conditions, a strong nucleophile attacks the epoxide ring directly.[4] This reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom.[4][5] Therefore, for styrene oxide, the attack predominantly occurs at the terminal carbon. The reaction requires a potent nucleophile as the epoxide is less reactive than its protonated counterpart.[4]
Quantitative Kinetic Data
The following table summarizes kinetic data from various studies on the ring-opening of styrene oxide and its derivatives under different catalytic systems.
| Catalyst/System | Substrate | Nucleophile | Solvent | Temp (°C) | Rate Constant (k) | Activation Energy (Ea) | Ref. |
| Acidic Aluminosilicates (AAS) | Styrene Oxide | Methanol | Not specified | 60 | - | 13.2 kcal/mol | [6] |
| Defective AAS (D-AAS-12) | Styrene Oxide | Methanol | Not specified | 60 | - | 11.2 kcal/mol | [6] |
| (PBI)FeIII(PhINTs) | Styrene | PhINTs | Acetonitrile | 20 | 7.16 x 10⁻³ M⁻¹s⁻¹ | - | [7] |
| (PBI)FeIII(PhINTs) | Styrene | PhINTs | Trifluoroethanol | 20 | 2.58 x 10⁻³ M⁻¹s⁻¹ | - | [7] |
| (PBI)FeIII(PhINTs) | 4-MeO-Styrene | PhINTs | Acetonitrile | 20 | 1.12 x 10⁻² M⁻¹s⁻¹ | - | [7] |
| (PBI)FeIII(PhINTs) | 4-Cl-Styrene | PhINTs | Acetonitrile | 20 | 5.13 x 10⁻³ M⁻¹s⁻¹ | - | [7] |
Note: The table presents a selection of available data. Direct comparison of rate constants should be done with caution due to varying reaction conditions and definitions.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and comparison of kinetic studies. Below are summaries of protocols from the cited literature.
Kinetic Study of Styrene Oxide Ring-Opening with Methanol Catalyzed by Acidic Aluminosilicates (AAS)
-
Catalyst Preparation : Amorphous acidic aluminosilicates (AAS) and defective AAS (D-AAS) were synthesized as described in the supporting information of the source material.
-
Reaction Procedure : In a typical experiment, a specific amount of styrene oxide and the AAS catalyst were added to a reactor with methanol. The reaction progress was monitored over time at a constant temperature.
-
Analysis : The conversion of styrene oxide and the formation of the product, 2-methoxy-2-phenylethanol, were quantified using Gas Chromatography (GC).[8]
-
Kinetic Analysis : The initial rates were determined from the conversion versus time plots. The order of the reaction was determined by varying the concentration of styrene oxide. The activation energy was calculated from the Arrhenius plot, which was constructed by measuring the reaction rates at different temperatures.[6] The entropy of activation was determined from the Eyring plot.[6]
Kinetic Study of Stoichiometric Oxidation of Substituted Styrenes
-
Reaction Setup : The stoichiometric oxidation of various para-substituted styrenes was carried out with an iron complex and an oxidant (PhINTs) in different solvents.
-
Kinetic Measurements : The reactions were monitored by UV-Vis spectroscopy, following the change in absorbance of a specific intermediate over time. The experiments were performed under pseudo-first-order conditions with a large excess of the styrene substrate.
-
Data Analysis : The observed pseudo-first-order rate constants (k_obs) were determined from the slopes of the ln(A_t - A_∞) versus time plots. The second-order rate constants (k₂) were then calculated by dividing k_obs by the concentration of the substrate.[7]
Visualizing Reaction Pathways
Diagrams of signaling pathways, experimental workflows, or logical relationships can aid in understanding the complex processes involved in kinetic studies.
Caption: Acid-catalyzed ring-opening of a substituted styrene oxide.
Factors Influencing Reaction Kinetics
Several factors have a significant impact on the kinetics of styrene oxide ring-opening:
-
Substituent Effects : The electronic nature of the substituents on the phenyl ring influences the reaction rate. Electron-donating groups can stabilize the partial positive charge that develops on the benzylic carbon in the transition state of the acid-catalyzed reaction, thereby increasing the reaction rate.[7] Conversely, electron-withdrawing groups can decrease the rate.
-
Steric Hindrance : Increased steric hindrance from bulky substituents on the epoxide ring can slow down the rate of nucleophilic attack.[9]
-
Solvent Effects : The polarity and hydrogen-bonding ability of the solvent can affect the reaction kinetics. For instance, aprotic polar solvents like acetonitrile can hinder the reaction rate compared to apolar solvents like toluene, potentially through hydrogen bonding interactions with the substrate.[10]
-
Catalyst Activity : The nature and properties of the catalyst play a crucial role. For example, creating defects in acidic aluminosilicate catalysts can enhance their catalytic activity by lowering the activation energy for the ring-opening reaction.[6]
Conclusion
The kinetic studies of the ring-opening of substituted styrene oxides reveal a complex interplay of electronic effects, steric factors, solvent properties, and catalyst design. A thorough understanding of these kinetic parameters is essential for the rational design of synthetic routes to a wide array of valuable molecules. The data and protocols presented in this guide offer a comparative basis for researchers to select and optimize conditions for their specific applications in drug development and other areas of chemical synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00855B [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. preprints.org [preprints.org]
A Comparative Analysis of Catalysts for the Asymmetric Epoxidation of 3,4-Dichlorostyrene
A Guide for Researchers, Scientists, and Drug Development Professionals
The asymmetric epoxidation of substituted styrenes is a critical transformation in synthetic chemistry, providing chiral epoxide building blocks for the synthesis of a wide array of pharmaceuticals and fine chemicals. The focus of this guide is the comparative analysis of catalytic systems for the asymmetric epoxidation of 3,4-dichlorostyrene. Due to a notable scarcity of direct experimental data for this specific substrate in the reviewed literature, this guide will draw upon data from closely related chlorinated styrenes to provide a comparative framework and predictive insights for researchers. The primary catalytic systems discussed include manganese-salen complexes (Jacobsen-Katsuki type), ruthenium-porphyrin complexes, and enzymatic catalysts, primarily styrene monooxygenases.
Performance of Catalytic Systems: A Comparative Overview
The selection of a catalyst for the asymmetric epoxidation of 3,4-dichlorostyrene is a multifactorial decision, weighing enantioselectivity, chemical yield, catalyst loading, and reaction conditions. While direct data for 3,4-dichlorostyrene is limited, results from other chlorinated styrenes offer valuable guidance.
Manganese-Salen Complexes (Jacobsen-Katsuki Type Catalysts)
Chiral manganese-salen complexes are among the most studied catalysts for the asymmetric epoxidation of unfunctionalized olefins.[1][2][3] These catalysts are known for their high enantioselectivity, particularly for cis-disubstituted and conjugated olefins.[1][3] The catalytic cycle is believed to involve a high-valent manganese-oxo species that acts as the oxygen atom transfer agent.[2][3] The steric and electronic properties of the salen ligand are crucial in dictating the enantioselectivity of the reaction. For the epoxidation of styrene derivatives, the addition of an axial donor ligand, such as N-methylmorpholine N-oxide (NMO) or pyridine N-oxide, can have a beneficial effect on the reaction rate, yield, and enantioselectivity.[3]
Ruthenium-Porphyrin Complexes
Chiral ruthenium-porphyrin complexes have emerged as powerful catalysts for asymmetric epoxidation, often exhibiting high turnover numbers. These catalysts can effectively epoxidize a range of substituted styrenes with good to excellent enantioselectivity.[4] The catalytic activity of these systems is notable, with some reactions reaching completion in a relatively short time.[4]
Enzymatic Catalysis (Styrene Monooxygenases)
Styrene monooxygenases (SMOs) are two-component flavoproteins that catalyze the highly enantioselective epoxidation of styrene and its derivatives.[5] These biocatalysts are composed of a reductase and a monooxygenase subunit and utilize NADH and FAD for their catalytic activity.[5] SMOs are particularly attractive for their exceptional enantioselectivity, often exceeding 99% ee for the (S)-epoxide.[6] However, a new clade of (R)-selective SMOs has also been identified.[6] The substrate scope of wild-type enzymes can be a limitation, but protein engineering offers a promising avenue to tailor their activity and selectivity for specific substrates.
Data Presentation: Performance on Chlorinated Styrenes
The following tables summarize the performance of various catalysts on chlorinated styrene derivatives, which can serve as a proxy for estimating performance on 3,4-dichlorostyrene.
Table 1: Performance of a Ruthenium-Porphyrin Catalyst on Substituted Styrenes [4]
| Substrate | Catalyst | Oxidant | Yield (%) | ee (%) | Time (h) |
| Styrene | [Ru(IV)(D4-Por)Cl2] | 2,6-Cl2pyNO | 84 | 69 | 2 |
| 4-Chlorostyrene | [Ru(IV)(D4-Por)Cl2] | 2,6-Cl2pyNO | 82 | 70 | 2 |
| 2,4-Dichlorostyrene | [Ru(IV)(D4-Por)Cl2] | 2,6-Cl2pyNO | 80 | 65 | 2 |
Table 2: Performance of a Chiral Dioxirane Precursor on Substituted Styrenes [7]
| Substrate | Catalyst | Oxidant | Yield (%) | ee (%) |
| Styrene | Ketone 3 | Oxone | >95 | 90 |
| 4-Chlorostyrene | Ketone 3 | Oxone | >95 | 92 |
| 3-Chlorostyrene | Ketone 3 | Oxone | >95 | 93 |
Table 3: Performance of Styrene Monooxygenases on Styrene Derivatives [6]
| Substrate | Enzyme | Enantiomer | ee (%) |
| Styrene | SeStyA | (R) | >99 |
| 4-Chlorostyrene | SeStyA | (R) | >99 |
| 3-Chlorostyrene | SeStyA | (R) | >99 |
| 2-Chlorostyrene | SeStyA | (R) | >99 |
Experimental Protocols
General Procedure for Asymmetric Epoxidation with a Chiral Ruthenium-Porphyrin Catalyst[4]
To a solution of the alkene (0.5 mmol) and the chiral ruthenium-porphyrin catalyst (0.00057 mmol, 0.11 mol%) in freshly distilled dichloromethane (3 mL) is added 2,6-dichloropyridine N-oxide (0.6 mmol). The resulting mixture is stirred at room temperature for the specified time. The reaction progress is monitored by gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding epoxide. The enantiomeric excess is determined by chiral GC or HPLC analysis.
General Procedure for Asymmetric Epoxidation with a Chiral Ketone Catalyst[7]
To a mixture of the alkene (0.5 mmol), the chiral ketone catalyst (0.1 mmol, 20 mol%), and tetra-n-butylammonium sulfate (0.05 mmol) in acetonitrile/aqueous EDTA solution is added a solution of potassium carbonate in water. The mixture is cooled to the desired temperature, and a solution of Oxone (potassium peroxymonosulfate) in aqueous EDTA is added dropwise over a period of 1-2 hours. The reaction is stirred until the starting material is consumed, as monitored by TLC or GC. The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography to yield the epoxide. The enantiomeric excess is determined by chiral GC or HPLC.
General Procedure for Biocatalytic Epoxidation using Styrene Monooxygenase[6]
Whole-cell biotransformations are performed in a two-phase system consisting of a buffer (e.g., potassium phosphate buffer, pH 7.5) and an organic solvent (e.g., n-octane) to supply the substrate and sequester the epoxide product. The reaction mixture contains the recombinant E. coli cells expressing the styrene monooxygenase, a carbon source (e.g., glucose) for cofactor regeneration, and the styrene derivative. The reaction is incubated at a controlled temperature (e.g., 20 °C) with shaking. The formation of the epoxide is monitored by taking samples from the organic phase at different time intervals and analyzing them by chiral GC.
Visualizing the Process: Workflows and Mechanisms
To aid in the conceptualization of the experimental and catalytic processes, the following diagrams are provided.
Caption: General experimental workflow for catalytic asymmetric epoxidation.
Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.
Conclusion
The asymmetric epoxidation of 3,4-dichlorostyrene presents an opportunity for the development of highly selective catalytic methods. While direct comparative data is sparse, the performance of manganese-salen, ruthenium-porphyrin, and enzymatic catalysts on analogous chlorinated styrenes provides a strong foundation for future research. Manganese-salen and chiral ketone-derived dioxirane catalysts offer high enantioselectivities for a range of substituted styrenes. Ruthenium-porphyrin catalysts demonstrate high efficiency and turnover numbers. For exceptional enantioselectivity, particularly for the (R)-enantiomer, the emerging field of engineered styrene monooxygenases holds significant promise. Researchers and drug development professionals are encouraged to consider these catalytic systems, using the provided data and protocols as a starting point for the optimization of the asymmetric epoxidation of 3,4-dichlorostyrene.
References
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 4. Highly efficient asymmetric epoxidation of alkenes with a D(4)-symmetric chiral dichlororuthenium(IV) porphyrin catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The styrene monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new clade of styrene monooxygenases for (R)-selective epoxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Synthetic Routes for 1-(3,4-dichlorophenyl)-2-aminoethanols
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure 1-(3,4-dichlorophenyl)-2-aminoethanol framework is a critical chiral building block in the synthesis of several pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) sertraline. The efficient and stereoselective synthesis of this intermediate is of paramount importance for drug development and manufacturing. This guide provides a comparative overview of prominent alternative synthetic routes, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Strategies
The synthesis of chiral 1-(3,4-dichlorophenyl)-2-aminoethanols can be broadly categorized into two main approaches: asymmetric synthesis, which aims to directly produce the desired enantiomer, and the resolution of a racemic mixture. This guide explores three key asymmetric methods—Asymmetric Transfer Hydrogenation, Oxazaborolidine-Catalyzed Reduction, and Biocatalytic Reduction—and compares them with Classical Racemic Resolution.
| Synthetic Route | Key Reagents/Catalyst | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN catalyst, Formic acid/Triethylamine | >90 | >95 | High yield and enantioselectivity, broad substrate scope. | Requires specialized chiral ligands and metal catalysts, may require high pressure. |
| Oxazaborolidine-Catalyzed Reduction | (R)-2-Methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide | ~90 | >95 | High enantioselectivity, predictable stereochemistry. | Requires stoichiometric use of borane reagents, catalyst can be sensitive to air and moisture. |
| Biocatalytic Reduction & Amination | Ketoreductase (KRED), Whole cells (e.g., E. coli) | >95 (for alcohol) | >99 | High enantioselectivity, mild reaction conditions, environmentally friendly. | Substrate specific, may require screening of enzyme libraries, downstream amination step needed. |
| Classical Racemic Resolution | Racemic aminoethanol, (+)-Tartaric acid | ~40-45 (per enantiomer) | >98 (after recrystallization) | Simple and well-established technique, readily available resolving agents. | Theoretical maximum yield of 50% for the desired enantiomer, requires multiple steps. |
Visualizing the Synthetic Pathways
The following diagram illustrates the different strategic approaches to obtaining enantiomerically pure 1-(3,4-dichlorophenyl)-2-aminoethanol, starting from the corresponding ketone precursor.
Caption: Alternative synthetic strategies for enantiopure 1-(3,4-dichlorophenyl)-2-aminoethanols.
Experimental Protocols
Asymmetric Transfer Hydrogenation (Noyori-type)
This protocol is adapted from the general procedure for Noyori asymmetric hydrogenation and is applicable to aromatic ketones.[1][2][3][4][5]
Workflow:
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Procedure:
-
To a solution of 2-amino-1-(3,4-dichlorophenyl)ethanone hydrochloride (1 mmol) in a 5:2 mixture of formic acid and triethylamine (7 mL) is added a catalytic amount of RuCl--INVALID-LINK-- (0.01 mmol, 1 mol%).
-
The resulting mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired enantiomer of 1-(3,4-dichlorophenyl)-2-aminoethanol.
Oxazaborolidine-Catalyzed Reduction (CBS Reduction)
This protocol is based on the well-established Corey-Bakshi-Shibata (CBS) reduction for the enantioselective reduction of ketones.[6][7][8]
Workflow:
Caption: Workflow for CBS-Catalyzed Reduction.
Procedure:
-
To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) in anhydrous tetrahydrofuran (THF, 5 mL) is added borane-dimethyl sulfide complex (1 M in THF, 1.2 mmol) at room temperature under an inert atmosphere.
-
A solution of 2-azido-1-(3,4-dichlorophenyl)ethanone (1 mmol) in anhydrous THF (5 mL) is added dropwise over 30 minutes.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is carefully quenched by the dropwise addition of methanol (5 mL).
-
The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate and washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting azido alcohol is then reduced to the amino alcohol (e.g., by catalytic hydrogenation) and purified by chromatography.
Biocatalytic Reduction and Amination
This two-step protocol involves the enzymatic reduction of a ketone precursor followed by chemical amination. The biocatalytic step is adapted from procedures for similar halo-substituted acetophenones.[9][10][11]
Workflow:
Caption: Workflow for Biocatalytic Reduction and Amination.
Procedure: Step 1: Biocatalytic Reduction
-
In a buffered solution (e.g., potassium phosphate buffer, pH 7.0) containing glucose and NADP+, a ketoreductase enzyme (or whole cells expressing the enzyme) is suspended.
-
2-Chloro-1-(3,4-dichlorophenyl)ethanone (1 mmol) is added to the mixture.
-
The reaction is incubated at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.
-
The mixture is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the chiral 2-chloro-1-(3,4-dichlorophenyl)ethanol.
Step 2: Amination
-
The resulting chiral chloroalcohol is then converted to the corresponding aminoethanol. This can be achieved via various methods, such as displacement with ammonia or a protected amine source, followed by deprotection if necessary.
Classical Racemic Resolution
This method involves the synthesis of the racemic amino alcohol followed by separation of the enantiomers using a chiral resolving agent.[12][13][14]
Workflow:
Caption: Workflow for Classical Racemic Resolution.
Procedure:
-
Racemic 1-(3,4-dichlorophenyl)-2-aminoethanol is synthesized by a non-stereoselective method, such as the reduction of 2-amino-1-(3,4-dichlorophenyl)ethanone with sodium borohydride.
-
The racemic amino alcohol (1 mmol) is dissolved in a suitable solvent, such as methanol.
-
A solution of (+)-tartaric acid (0.5 mmol) in the same solvent is added.
-
The mixture is allowed to crystallize. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution.
-
The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.
-
The purified diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to liberate the free enantiomerically enriched amino alcohol, which is then extracted with an organic solvent.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. scispace.com [scispace.com]
- 14. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Modeling of 2-(3,4-Dichloro-phenyl)-oxirane Ring-Opening: A Methodological Comparison
For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of epoxide ring-opening is crucial for designing novel therapeutics and optimizing synthetic pathways. Computational modeling offers a powerful lens to investigate the transition states and energetics of these reactions at a molecular level. This guide provides a comparative overview of computational methodologies for studying the ring-opening of 2-(3,4-dichloro-phenyl)-oxirane, a substituted styrene oxide of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide also serves as a methodological framework, utilizing data from analogous compounds to illustrate best practices in computational analysis and comparison.
The ring-opening of epoxides can proceed through different mechanisms, primarily categorized as acid-catalyzed and base-catalyzed pathways. In the case of unsymmetrical epoxides like this compound, the regioselectivity of the nucleophilic attack is a key aspect to investigate. Computational models, particularly those based on Density Functional Theory (DFT), have proven invaluable in elucidating these mechanistic details.
Comparison of Computational Models
The choice of computational method, basis set, and solvent model significantly impacts the accuracy of the predicted transition state geometries and activation energies. Below is a summary of commonly employed computational approaches for modeling the ring-opening of styrene oxide and its derivatives.
| Computational Method | Basis Set | Solvent Model | Typical Application | Strengths | Limitations |
| Density Functional Theory (DFT) | |||||
| B3LYP | 6-31G(d,p), 6-311+G(d,p) | PCM, SMD | Geometry optimization, frequency calculations, transition state search | Good balance of accuracy and computational cost for many organic reactions. | May underestimate reaction barriers in some cases. |
| M06-2X | 6-311++G(d,p), def2-TZVP | PCM, SMD | More accurate for non-covalent interactions and thermochemistry. | Generally provides more reliable activation energies than B3LYP. | Computationally more demanding than B3LYP. |
| ωB97X-D | 6-311G(d,p) | SCRF | Good for systems with dispersion interactions. | Includes empirical dispersion correction for better accuracy. | Can be computationally intensive. |
| Ab Initio Methods | |||||
| MP2 | 6-31G*, 6-311++G** | PCM, IEFPCM | Higher accuracy for electron correlation effects. | Provides a good benchmark for DFT results.[1] | Significantly higher computational cost than DFT. |
| CCSD(T) | aug-cc-pVTZ | - (often in gas phase) | "Gold standard" for single-point energy calculations on optimized geometries. | Highly accurate for energies. | Prohibitively expensive for geometry optimizations of larger molecules. |
Experimental Data for Comparison
| Experimental Parameter | Technique | Value (for propylene oxide hydrolysis) | Reference |
| Activation Energy (Ea) | Temperature-dependent kinetic studies | 18.6 kcal/mol | --INVALID-LINK--[1] |
| Enthalpy of Activation (ΔH‡) | Calorimetry, Eyring plot analysis | - | - |
| Entropy of Activation (ΔS‡) | Eyring plot analysis | - | - |
| Rate Constant (k) | Spectrophotometry, Chromatography | - | - |
| Product Ratio (Regioselectivity) | NMR, GC-MS | - | - |
Experimental and Computational Protocols
General Computational Workflow for Transition State Modeling
A typical computational study of the this compound ring-opening would involve the following steps:
-
Model Building : Construct the 3D structures of the reactants (epoxide and nucleophile), and the catalyst if applicable.
-
Conformational Search : For flexible molecules, perform a conformational search to identify the lowest energy conformers.
-
Reactant and Product Optimization : Optimize the geometries of the reactants and expected products using a chosen level of theory (e.g., B3LYP/6-31G(d,p)).
-
Transition State (TS) Search : Locate the transition state structure connecting the reactants and products. This is often the most challenging step and may require methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization with an initial guess for the TS geometry.
-
Frequency Calculation : Perform frequency calculations on all optimized structures (reactants, products, and TS). A true minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation : To confirm that the found TS connects the desired reactants and products, an IRC calculation is performed.
-
Solvation Modeling : Include the effect of the solvent using a continuum solvation model (e.g., PCM) for more realistic energy calculations.
-
Energy Profile : Calculate the relative energies of all species to construct the reaction energy profile, including the activation energy (Ea) and the enthalpy of reaction (ΔH).
General Experimental Protocol for Kinetic Studies
To obtain experimental kinetic data for the ring-opening of this compound, the following general procedure can be adapted:
-
Reaction Setup : The reaction is typically carried out in a temperature-controlled reactor with a suitable solvent. For hydrolysis, this would be an aqueous buffer of a specific pH.
-
Monitoring Reaction Progress : The disappearance of the epoxide or the appearance of the product diol is monitored over time. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Analysis : The concentration data is then used to determine the reaction order and the rate constant (k) at a given temperature.
-
Temperature Dependence : The experiment is repeated at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of a computational study focused on the transition state of an epoxide ring-opening reaction.
References
An Evaluation of 2-(3,4-Dichloro-phenyl)-oxirane as a Precursor for Pharmaceutical Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 2-(3,4-Dichloro-phenyl)-oxirane as a potential precursor for the synthesis of pharmaceutical intermediates, with a particular focus on its theoretical application in the synthesis of the antidepressant, sertraline. The performance of this compound is compared with the established and industrially utilized precursor, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertraline tetralone). This analysis is supported by a review of published experimental data for the established synthetic routes.
Executive Summary
Our extensive review of the scientific literature indicates that This compound is not a recognized or documented precursor for the synthesis of sertraline or its key intermediates. The established and industrially practiced synthesis of sertraline exclusively proceeds through the key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone .
While this compound and its derivatives have found applications in the synthesis of certain antifungal and anticonvulsant agents, their use as a precursor for the tetralin framework of sertraline is not supported by existing research. This guide will, therefore, focus on detailing the well-established synthetic pathway from sertraline tetralone and provide a comparative discussion on the theoretical challenges and potential disadvantages of a hypothetical route originating from this compound.
The Established Precursor: 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
The synthesis of sertraline, a selective serotonin reuptake inhibitor (SSRI), predominantly starts from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. This tetralone derivative serves as a robust and efficient starting point for constructing the final sertraline molecule.
Comparative Analysis of Synthetic Routes for Sertraline Intermediate
The following table summarizes the key quantitative data for the conversion of sertraline tetralone to N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (sertraline imine), a crucial intermediate in the sertraline synthesis.
| Precursor | Reaction | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Sertraline Tetralone | Imine Formation | Monomethylamine, TiCl₄ | Toluene | - | - | [1] |
| Sertraline Tetralone | Imine Formation | Monomethylamine | Isopropyl Alcohol | ~92 | ~95 | [2] |
| Sertraline Tetralone | Imine Formation | Monomethylamine | n-Propyl Alcohol | ~92 | ~95 | [2] |
| Sertraline Tetralone | Imine Formation | Monomethylamine | Ethanol | >95 (conversion) | - | [2] |
Experimental Protocols for Established Sertraline Intermediate Synthesis
Synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine from Sertraline Tetralone
Method 1: Using Isopropyl Alcohol
-
Combine sertraline tetralone (165 g, 1 mol equiv) with isopropyl alcohol (700 mL) in a pressure-rated vessel.
-
Cool the mixture to -5 to -10°C.
-
Add monomethylamine (60.2 g, 3.4 mol equiv).
-
Heat the mixture to 85-100°C for 16 hours, until imine conversion is typically >95%.
-
Cool the mixture to -15°C for 24 hours.
-
Isolate the product by filtration.
-
Approximate Yield: 92%
-
Purity: 95%[2]
-
Method 2: Using Ethanol (Greener Approach)
-
Combine sertraline tetralone (63.6 g, 1 mol equiv) with anhydrous ethanol (250 mL) in a pressure-rated vessel.
-
Cool the mixture to 0°C.
-
Add monomethylamine (21.1 g, 3.1 mol equiv) subsurface.
-
Warm the mixture to 50-55°C and stir for approximately 16 hours or until >95% conversion to the imine is achieved.
-
This method avoids the use of hazardous reagents like TiCl₄ and is considered a greener alternative.[2]
-
Visualizing the Synthetic Pathways
Established Synthesis of Sertraline from Sertraline Tetralone
Caption: Established synthetic pathway for Sertraline.
Theoretical Evaluation of this compound as a Precursor
While no published data supports the use of this compound for sertraline synthesis, a hypothetical pathway can be considered to understand the potential challenges.
A plausible, yet unproven, route could involve the reaction of the oxirane with a suitable carbanion to build the carbon skeleton, followed by cyclization and subsequent amination.
Hypothetical Synthetic Workflow from this compound
Caption: Hypothetical pathway from the oxirane.
Challenges of the Hypothetical Oxirane Route:
-
Complexity: This route would likely involve multiple, complex steps to construct the tetralin ring system, which is already present in the established precursor.
-
Regioselectivity and Stereoselectivity: Controlling the regioselectivity of the initial oxirane ring-opening and subsequent stereocenters during cyclization would be challenging and likely result in low yields of the desired isomer.
-
Lack of Precedence: The absence of any published literature on this approach for sertraline suggests significant, and likely insurmountable, synthetic hurdles.
-
Economic Viability: The multi-step nature of this hypothetical route would make it economically uncompetitive compared to the efficient and high-yielding established process.
Broader Applications of Dichlorophenyl Oxirane Derivatives
While not a viable precursor for sertraline, dichlorophenyl oxirane derivatives have been investigated as intermediates for other classes of pharmaceutical agents:
-
Antifungal Agents: Certain oxetane derivatives, which can be synthesized from oxiranes, have shown promise as antifungal agents.[3]
-
Anticonvulsants: Some studies have explored the anticonvulsant activity of DL-dichlorophenyl alcohol amides, which can be derived from the corresponding oxiranes.[4]
Conclusion
Based on a thorough review of the available scientific literature, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is the unequivocally superior and industrially relevant precursor for the synthesis of sertraline. The synthetic routes starting from this tetralone are well-established, high-yielding, and have been optimized for large-scale production.
In contrast, This compound is not a documented precursor for sertraline. A hypothetical synthetic pathway from this oxirane would be overly complex, fraught with selectivity challenges, and economically unfeasible. While dichlorophenyl oxirane derivatives have shown some utility in the synthesis of other pharmaceutical intermediates, their application does not extend to the production of sertraline.
For researchers and professionals in drug development, focusing on the established sertraline tetralone precursor is the most efficient and validated approach for the synthesis of sertraline and its analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Promising anticonvulsant N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0431968B1 - Oxetane derivatives, their preparation and their use as anti-fungal or fungicidal agents - Google Patents [patents.google.com]
- 4. Synthesis and pharmacological evaluation of some DL-dichlorophenyl alcohol amides anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
cost-benefit analysis of using 2-(3,4-Dichloro-phenyl)-oxirane in multi-step synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the selection of intermediates is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and environmental footprint of a manufacturing process. This guide provides a comprehensive cost-benefit analysis of utilizing 2-(3,4-Dichloro-phenyl)-oxirane as a key intermediate in multi-step synthesis, with a direct comparison to established alternative routes. Our analysis focuses on the synthesis of 4-(3,4-dichlorophenyl)-1-tetralone, a crucial precursor for various pharmacologically active molecules, including the widely used antidepressant, sertraline.
Executive Summary
Comparative Analysis of Synthetic Routes
We will compare two primary routes for the synthesis of 4-(3,4-dichlorophenyl)-1-tetralone:
-
Route A: The Epoxide Pathway , which proceeds via the epoxidation of 3,4-dichlorostyrene to this compound, followed by a Lewis acid-catalyzed intramolecular cyclization.
-
Route B: The Friedel-Crafts Pathway , a well-established industrial method involving the direct acylation of a naphthalene derivative with a dichlorophenyl acylating agent.
Data Presentation: Cost and Yield Comparison
The following tables summarize the estimated costs and reported yields for the key transformations in each synthetic route. Prices are based on commercially available listings from various suppliers and are subject to change.
Table 1: Cost Analysis of Starting Materials and Intermediates
| Compound | CAS Number | Supplier Price (Representative) | Molecular Weight ( g/mol ) |
| Route A: Epoxide Pathway | |||
| 3,4-Dichlorostyrene | 2039-83-0 | $109.00 / 250 mg | 173.04 |
| 2-Bromo-1-(3,4-dichlorophenyl)ethanone | 2632-10-2 | $9.00 / 1 g | 281.93 |
| Sodium Tetrahydroborate | 16940-66-2 | ~$20 / 100 g | 37.83 |
| This compound | 52909-94-1 | $45.00 / 10 mg | 189.04 |
| Route B: Friedel-Crafts Pathway | |||
| α-Naphthol | 90-15-3 | ~$30 / 250 g | 144.17 |
| o-Dichlorobenzene | 95-50-1 | ~$25 / 500 mL | 147.00 |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | ~$40 / 500 g | 133.34 |
| Final Product | |||
| 4-(3,4-Dichlorophenyl)-1-tetralone | 79560-19-3 | Research Chemical | 291.17 |
Table 2: Yield and Process Parameter Comparison
| Parameter | Route A: Epoxide Pathway | Route B: Friedel-Crafts Pathway |
| Key Intermediate Synthesis | Epoxidation of 3,4-Dichlorostyrene | Friedel-Crafts Acylation |
| Reported Yield (Key Step) | 38.4% (from 2-bromo-1-(3,4-dichlorophenyl)ethanone)[1] | ~50% (based on α-naphthol) |
| Number of Steps (to Tetralone) | 2 (Epoxidation, Cyclization) | 1 |
| Key Reagents | m-CPBA or other peroxy acids, Lewis Acids (e.g., AlCl₃) | Aluminum Chloride (superstoichiometric) |
| Solvents | Chlorinated solvents (e.g., DCM), Ethers | o-Dichlorobenzene (reagent and solvent) |
| Purification | Chromatography often required for epoxide | Crystallization |
| Safety Considerations | Peroxy acids can be explosive; handling of reactive epoxide | Corrosive and water-sensitive AlCl₃; hazardous HCl gas evolution |
Experimental Protocols
Route A: Epoxide Pathway - Key Step: Epoxidation of 3,4-Dichlorostyrene
Objective: To synthesize this compound from 3,4-dichlorostyrene.
Materials:
-
3,4-Dichlorostyrene
-
meta-Chloroperoxybenzoic acid (m-CPBA) (77% max)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3,4-dichlorostyrene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.2 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of 3,4-dichlorostyrene over 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium sulfite solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Route B: Friedel-Crafts Pathway - Synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone
Objective: To synthesize 4-(3,4-Dichlorophenyl)-1-tetralone via Friedel-Crafts acylation.
Materials:
-
α-Naphthol
-
o-Dichlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Water
-
Methyl ethyl ketone
-
Methanol
-
Discoloring charcoal
Procedure:
-
In a 1-liter reactor, combine α-naphthol (1 mole) and o-dichlorobenzene (500 mL).
-
Over 20 minutes, add anhydrous aluminum chloride (2.1 moles) in portions. The temperature will rise to approximately 50°C.
-
Heat the reaction mixture to 65°C for 3 hours.
-
After cooling, pour the reaction mixture into 1500 mL of water.
-
Separate the lower organic phase and extract the aqueous phase with an additional 300 mL of o-dichlorobenzene.
-
Concentrate the combined organic phases under vacuum to recover the o-dichlorobenzene.
-
Dissolve the crude concentrate (approximately 300 g) in 400 mL of methyl ethyl ketone, add 2 g of discoloring charcoal, and heat to 60°C.
-
Filter the hot solution and add 250 mL of methanol.
-
Cool the solution to 0°C for 4 hours to induce crystallization.
-
Isolate the precipitate by filtration and dry to obtain the desired 4-(3,4-dichlorophenyl)-1-tetralone.
Mandatory Visualizations
Synthetic Workflows
Caption: Comparative workflow for the synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone.
Reaction Mechanism: Epoxide Ring Opening
References
Navigating the Analytical Maze: A Comparative Guide to Quantifying 2-(3,4-Dichloro-phenyl)-oxirane
For researchers, scientists, and professionals in drug development, the accurate quantification of reactive intermediates like 2-(3,4-Dichloro-phenyl)-oxirane is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comparative overview of analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), that can be adapted and validated for the quantification of this specific epoxide.
Performance Comparison of Analytical Methods
The choice of an analytical method hinges on a variety of factors including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC and GC methods, derived from methodologies applied to similar epoxide compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | Reversed-phase columns like C18 are common for epoxides.[1] | Capillary columns with various polarities (e.g., DB-5, DB-1701) are often used.[2] |
| Detector | UV-Vis, Mass Spectrometry (MS) | Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS)[3] |
| Derivatization | May be required to enhance UV detection or improve chromatographic behavior.[4] | Can be used to improve volatility and thermal stability.[3] |
| Limit of Detection (LOD) | Can reach picomole levels with appropriate derivatization and detection.[4] | Can achieve parts-per-billion (ppb) concentrations.[5] |
| Precision (%RSD) | Typically < 2% | Generally < 15% |
| Accuracy (%Recovery) | Generally in the range of 95-105% | Typically in the range of 80-120% |
| Advantages | Suitable for non-volatile and thermally labile compounds. | High resolution and sensitivity, especially with MS detectors. |
| Disadvantages | May require derivatization for sensitive detection of compounds lacking a strong chromophore. | Not suitable for non-volatile or thermally unstable compounds without derivatization. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for RP-HPLC and GC that can serve as a starting point for the analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is adapted from a validated stability-indicating RP-HPLC method for another epoxide compound and can be optimized for this compound.[1]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry detector.
2. Chromatographic Conditions:
-
Column: ACE C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 10 mM sodium sulfate with 0.05% phosphoric acid).[1] The gradient program should be optimized to ensure adequate separation of the analyte from impurities and degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan of the analyte) or MS detection for higher specificity and sensitivity.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and dilute to create a series of calibration standards.
-
Sample Solution: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent to an appropriate concentration.
4. Validation Parameters:
-
Specificity: Analyze blank samples, spiked samples, and placebo to demonstrate that the method is not interfered with by other components.
-
Linearity: Analyze a series of at least five concentrations of the standard solution to demonstrate a linear relationship between concentration and detector response.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography (GC)
This protocol is a general guideline for the analysis of semi-volatile organic compounds and can be adapted for this compound.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a suitable detector (e.g., FID, ECD, or MS).
2. Chromatographic Conditions:
-
Column: A 30 m x 0.25 mm I.D., 0.25 µm film thickness fused-silica capillary column (e.g., SLB®-5ms).[6]
-
Carrier Gas: Helium or hydrogen at a constant flow or pressure.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250 °C) and hold.[6]
-
Injector Temperature: 250 °C.[6]
-
Detector Temperature: 280 °C (for FID/ECD) or MS interface temperature of 330 °C.[6]
-
Injection Mode: Splitless or split, depending on the sample concentration.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) and prepare serial dilutions for calibration.
-
Sample Solution: Extract the analyte from the sample matrix using a suitable extraction technique (e.g., liquid-liquid extraction or solid-phase extraction) and dissolve the residue in the appropriate solvent.
4. Validation Parameters:
-
The validation parameters are similar to those for HPLC: specificity, linearity, accuracy, precision, LOD, and LOQ.
Visualizing the Workflow
To aid in the understanding of the processes involved in analytical method validation and selection, the following diagrams are provided.
References
- 1. Development and validation of a stability-indicating RP-HPLC method for assay of alphamethylepoxide and estimation of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
Safety Operating Guide
Proper Disposal of 2-(3,4-Dichloro-phenyl)-oxirane: A Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and professionals in drug development must adhere to strict safety and environmental regulations when disposing of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 2-(3,4-Dichloro-phenyl)-oxirane, a halogenated organic compound. Adherence to these guidelines is critical to ensure personal safety and environmental protection.
Immediate Safety and Handling Precautions
Key Hazards:
-
Toxicity: Toxic if swallowed or in contact with skin.
-
Carcinogenicity: Suspected of causing cancer.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood |
Step-by-Step Disposal Protocol
The proper disposal of this compound is managed by classifying it as a halogenated organic hazardous waste .
1. Waste Segregation and Collection:
-
Dedicated Container: Collect all waste containing this compound in a designated, leak-proof container clearly labeled "Halogenated Organic Waste".[1][2]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste or other incompatible waste streams.[3][4] This is crucial for proper disposal and can prevent dangerous chemical reactions.
-
Container Integrity: Ensure the waste container is in good condition and the lid is securely fastened when not in use to prevent spills and evaporation.
2. Labeling:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Composition: If it is a mixed waste stream, list all chemical constituents and their approximate percentages.
3. Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: Store in a well-ventilated area, such as a chemical storage cabinet or fume hood.
4. Disposal Request:
-
Contact Environmental Health and Safety (EHS): Once the container is full or has reached the designated accumulation time limit (as per your institution's policy), contact your facility's EHS or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do Not Dispose Down the Drain or in Regular Trash: This chemical is harmful to the environment and must be disposed of through proper channels.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
